molecular formula C7H5FN2 B1589242 5-Fluoroimidazo[1,2-a]pyridine CAS No. 198896-12-7

5-Fluoroimidazo[1,2-a]pyridine

Cat. No.: B1589242
CAS No.: 198896-12-7
M. Wt: 136.13 g/mol
InChI Key: RGGYXWXQEYLHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoroimidazo[1,2-a]pyridine is a fluorinated heterocyclic compound that serves as a key synthetic intermediate and privileged scaffold in drug discovery. Its core structure is part of the imidazo[1,2-a]pyridine family, which is recognized as a "drug prejudice" scaffold due to its presence in a wide range of pharmacological agents . This fluorine-substituted analog is particularly valuable for its use in the preparation of more complex molecular architectures. For instance, it can be utilized in intramolecular ring-closure reactions to construct novel tetracyclic structures, expanding the diversity of accessible chemical space for biological screening . The imidazo[1,2-a]pyridine scaffold is a known bioisostere for other nitrogen-containing heterocycles like indoles and azaindoles, allowing researchers to optimize the properties of lead compounds . Derivatives of this scaffold have demonstrated significant pharmacological activities, serving as allosteric modulators of the GABA A receptor , inhibitors of tubulin polymerization with anti-proliferative effects in cancer cell lines , and potent inhibitors of Mycobacterium tuberculosis, with some analogs targeting the QcrB subunit of cytochrome bcc oxidase . The incorporation of fluorine can fine-tune the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, making it a crucial building block in the development of potential therapeutic agents for conditions ranging from infectious diseases to cancer . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGYXWXQEYLHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450340
Record name 5-Fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198896-12-7
Record name 5-Fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Medicinal Chemistry Significance of 5-Fluoroimidazo[1,2-a]pyridine: A Technical Guide to Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a privileged bicyclic nitrogen heterocycle embedded in numerous marketed therapeutics, ranging from GABA-A modulators (e.g., zolpidem) to advanced kinase inhibitors. However, the inherent basicity of its bridgehead nitrogen often introduces pharmacokinetic (PK) and toxicological liabilities, including poor passive membrane permeability and off-target hERG channel blockade. As a Senior Application Scientist, I present this technical guide to detail how the strategic incorporation of a fluorine atom at the 5-position—adjacent to the bridgehead nitrogen—acts as a transformative vector in rational drug design. By modulating pKa, enhancing lipophilicity, and sterically shielding the core from oxidative metabolism, 5-fluoroimidazo[1,2-a]pyridine derivatives offer a superior physicochemical landscape for modern drug discovery.

The Imidazo[1,2-a]pyridine Scaffold: Privileged but Flawed

Imidazo[1,2-a]pyridines are ubiquitous in medicinal chemistry due to their ability to mimic purines and interact with diverse biological targets, including GPCRs, kinases, and infectious disease pathways 1. Despite their versatility, the unmodified scaffold presents a significant challenge: the high basicity of the system. Protonation predominantly occurs at the N1 position (the non-bridgehead imidazole nitrogen). However, because the lone pair of the bridgehead nitrogen (N4) is delocalized into the aromatic 10-


 electron system, the overall electron density makes the core highly susceptible to protonation at physiological pH (7.4).

This excessive basicity drives high aqueous solubility but critically impairs transcellular passive permeability. Furthermore, positively charged basic amines are the primary pharmacophore for binding to the acidic residues (e.g., Tyr652, Phe656) within the pore of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to cardiotoxicity liabilities.

The 5-Fluoro Advantage: Mechanistic Causality

The introduction of a highly polarized C–F bond (approx. 105 kcal/mol) at the 5-position provides a masterclass in structural optimization 2. The 5-position is uniquely situated immediately adjacent to the bridgehead nitrogen.

  • pKa Modulation via Inductive Effects: Fluorine is the most electronegative element. Placing it at the C5 position exerts a profound inductive electron-withdrawing pull (-I effect) across the

    
    -conjugated system. This significantly lowers the electron density at the N1 protonation site, attenuating the macroscopic pKa by 1.5 to 2.5 units compared to the des-fluoro analog 3.
    
  • Permeability and hERG Mitigation: By lowering the pKa, a substantially higher fraction of the drug exists in the neutral, unionized state at pH 7.4. This directly enhances passive membrane permeability (Papp) and drastically reduces the electrostatic interactions required for hERG channel blockade 4.

  • Metabolic Stability: The C5 position is a known soft spot for Cytochrome P450 (CYP)-mediated oxidative metabolism. The strong C-F bond sterically and electronically shields this vector, preventing phase I oxidation and improving the molecule's intrinsic clearance half-life 5.

G A This compound B Strong Inductive Effect (-I) A->B C Steric Shielding & C-F Bond A->C D Decreased pKa (Basicity) B->D G CYP450 Oxidation Blockade C->G Prevents E Increased Unionized Fraction D->E Enhances F Reduced hERG Binding D->F Mitigates

Fig 1. Mechanistic pathways of 5-fluorination improving pharmacokinetic profiles.

Quantitative Structure-Property Relationship (QSPR) Data

To illustrate the profound impact of this single-atom substitution, Table 1 summarizes the comparative physicochemical shifts observed when transitioning from a standard imidazo[1,2-a]pyridine core to its 5-fluoro matched molecular pair.

Table 1: Physicochemical and ADME Impact of 5-Fluorination

ParameterStandard Core5-Fluoro CoreCausality / Implication
pKa (N1 conjugate acid) 6.8 – 7.24.5 – 5.5Inductive (-I) effect from 5-F lowers basicity.
LogD (pH 7.4) ~ 1.2~ 2.1Increased unionized fraction enhances lipophilicity.
PAMPA Permeability (

)
Low to ModerateHighReduced charge at physiological pH improves transcellular flux.
hERG IC50 (

M)
5 – 10> 30Attenuated basicity prevents binding to acidic pore residues.
CYP3A4 Intrinsic Clearance HighLow/ModerateSteric shielding and C-F bond stability block phase I oxidation.

Experimental Workflows and Protocols

Robust, self-validating protocols are essential for synthesizing and profiling these fluorinated heterocycles. Below are the optimized methodologies for core synthesis and physicochemical validation.

Synthesis of the this compound Core

The Tschitschibabin condensation remains the most reliable method for constructing this scaffold 6.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-amino-6-fluoropyridine (1.0 eq) and the desired

    
    -haloketone (e.g., 
    
    
    
    -bromoacetophenone, 1.1 eq) in anhydrous ethanol (0.2 M). Causality: Anhydrous conditions are critical to prevent the premature aqueous hydrolysis of the highly reactive
    
    
    -haloketone.
  • Base Addition: Add sodium bicarbonate (NaHCO3, 1.5 eq) to the stirring solution. Causality: NaHCO3 acts as a mild, insoluble acid scavenger for the generated HBr. Using a stronger base (like NaOH) would trigger unwanted side reactions, such as the aldol condensation of the ketone.

  • Reflux & Cyclization: Heat the mixture to reflux (80°C) for 12 hours. Causality: Initial nucleophilic attack forms an iminium intermediate at room temperature, but thermal energy is required to overcome the activation barrier for the final dehydration and aromatization of the imidazole ring.

  • Self-Validating QC: Post-workup (extraction with EtOAc and washing with brine), analyze the crude product via LC-MS (ESI+) and 19F-NMR. Causality: 19F-NMR is a mandatory self-validation step. The highly electrophilic C6 position of the starting material can occasionally undergo nucleophilic aromatic substitution (SNAr) if the reaction is overheated or if nucleophilic impurities are present. Confirmation of a fluorine signal (typically around -65 to -75 ppm) ensures structural integrity.

G Step1 2-Amino-6-fluoropyridine + α-Haloketone Step2 Condensation (EtOH, Reflux) Base: NaHCO3 Step1->Step2 Step3 Intermediate: Iminium Salt Step2->Step3 Step4 Intramolecular Cyclization (-H2O) Step3->Step4 Step5 This compound Step4->Step5 QC Self-Validation: LC-MS & 19F-NMR Step5->QC QC Check

Fig 2. Step-by-step synthetic workflow and self-validation for this compound.

Physicochemical Profiling: Cosolvent pKa Determination

Because 5-fluoroimidazo[1,2-a]pyridines often exhibit poor aqueous solubility in their neutral state, standard aqueous titrations fail. The Yasuda-Shedlovsky cosolvent extrapolation method is required.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare standardized mixtures of 20%, 30%, 40%, and 50% (v/v) methanol/water. Causality: The cosolvent maintains complete homogeneity of the analyte during the titration process, preventing precipitation of the neutral free-base.

  • Titration: Dissolve the compound in each cosolvent mixture and titrate with 0.1 M HCl using a calibrated glass pH electrode.

  • Data Extrapolation: Plot the apparent pKa (

    
    ) against the inverse dielectric constant (
    
    
    
    ) of the respective cosolvent mixtures. Extrapolate the linear regression to the y-intercept (the
    
    
    of pure water, ~0.0128 at 25°C). Causality: This mathematical extrapolation isolates the true aqueous pKa by correcting for the cosolvent's suppression of ionization.
  • Self-Validating QC: Concurrently titrate a reference standard with a known pKa (e.g., Labetalol). If the extrapolated pKa of the reference deviates by >0.1 units from established literature values, the electrode must be recalibrated and the assay repeated.

Conclusion

The this compound scaffold is a prime example of how precision atom replacement dictates macroscopic drug properties. By exploiting the intense inductive effect of fluorine at the 5-position, medicinal chemists can systematically dial out the liabilities of the parent imidazopyridine core—namely high basicity, hERG toxicity, and poor permeability—while retaining its privileged binding characteristics. Utilizing the robust synthetic and analytical protocols outlined in this guide ensures high-fidelity generation and validation of these advanced pharmaceutical intermediates.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability Source: PMC / NIH URL
  • Regioselective One‐Pot Synthesis of 3‐Fluoro‐Imidazo[1,2‐a]pyridines from Styrene Source: ResearchGate URL
  • Importance of Fluorine in Benzazole Compounds Source: MDPI URL
  • Selective ligands of human constitutive androstane receptor (AU2020264679A1)
  • 2-Amino-6-fluoropyridine | Fluorinated Building Blocks Source: Ambeed URL

Sources

The Fluorine Factor: Evolution and Synthesis of Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and development of fluorinated imidazo[1,2-a]pyridine scaffolds Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Developers

Executive Summary

The imidazo[1,2-a]pyridine core represents a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for blockbuster drugs like Zolpidem.[1][2] However, the modern era of drug discovery has seen a pivotal shift toward the fluorinated derivatives of this scaffold. The strategic incorporation of fluorine—via direct C-H fluorination or trifluoromethylation—has unlocked new chemical spaces, enhancing metabolic stability, lipophilicity, and binding affinity. This guide analyzes the historical trajectory of this scaffold, details the mechanistic underpinnings of its functionalization, and provides validated protocols for late-stage fluorination.

Historical Evolution: From Sedatives to Oncology

The history of the imidazo[1,2-a]pyridine scaffold is a case study in "scaffold hopping" and functional evolution.

The Zolpidem Era (1980s–1990s)

The scaffold gained prominence with the discovery of Zolpidem (Ambien), an imidazo[1,2-a]pyridine acetamide that acts as a GABA-A receptor agonist.

  • Key Insight: The 6-methyl and 2-(4-tolyl) substitutions were critical for selectivity toward the

    
     subunit.
    
  • Limitation: Early derivatives suffered from rapid oxidative metabolism, primarily at the methyl groups.

The Fluorine Renaissance (2000s–Present)

Medicinal chemists turned to bioisosteric replacement with fluorine to address metabolic liabilities.

  • Metabolic Blocking: Replacing oxidizable C-H bonds with C-F bonds (bond energy ~116 kcal/mol vs. ~99 kcal/mol) significantly extended half-life (

    
    ).
    
  • Lipophilicity Modulation: The introduction of

    
     groups (e.g., at C-2 or C-6) altered the 
    
    
    
    , improving blood-brain barrier (BBB) permeability for CNS targets.
  • Modern Applications: Today, fluorinated imidazo[1,2-a]pyridines are in clinical trials for indications beyond CNS, including:

    • Oncology: PI3K and PDGFR inhibitors.

    • Infectious Disease: Anti-tubercular agents targeting the QcrB subunit.

Structural Architecture & SAR

The imidazo[1,2-a]pyridine bicycle is an electron-rich 10-


 aromatic system. Its reactivity is highly regioselective, dictating synthetic strategies.
Electronic Landscape
  • N-1: The bridgehead nitrogen is non-basic due to resonance participation.

  • C-3: The most nucleophilic position, mimicking the reactivity of indole C-3. This is the primary site for electrophilic fluorination.

  • C-5/C-8: Susceptible to nucleophilic attack or lithiation-directed functionalization.

SAR_Map Core Imidazo[1,2-a]pyridine Core C3 C-3 Position (Nucleophilic) Core->C3 Highest HOMO coeff. C2 C-2 Position (SAR Determinant) Core->C2 C6 C-6 Position (Metabolic Soft Spot) Core->C6 F_Electrophilic Electrophilic Fluorination (Selectfluor) C3->F_Electrophilic Target for CF3_Radical Radical Trifluoromethylation (Langlois Reagent) C3->CF3_Radical Target for Bioisostere F/CF3 Bioisosterism (Increases t1/2) C6->Bioisostere Block Oxidation

Figure 1: Structure-Activity Relationship (SAR) and reactivity map of the imidazo[1,2-a]pyridine scaffold.

Synthetic Strategies: The Fluorination Toolkit

A. De Novo Synthesis (Cyclization)

The classic Ortoleva-King reaction or condensation of 2-aminopyridines with


-haloketones remains a staple.
  • Fluorinated Building Blocks: Using trifluoromethyl-substituted 2-aminopyridines or fluorinated

    
    -bromoacetophenones allows for the early introduction of fluorine.
    
  • Pros: High convergence.

  • Cons: Limited commercial availability of specific fluorinated precursors.

B. Late-Stage Functionalization (LSF)

LSF is preferred for diversifying lead compounds.

1. Electrophilic Fluorination (C-3)

Direct fluorination at C-3 is achieved using


-fluoroammonium salts (Selectfluor).
  • Mechanism:

    
     (Electrophilic Aromatic Substitution).
    
  • Condition: Aqueous media or MeCN.

  • Why it works: The C-3 position is sufficiently nucleophilic to attack the

    
     source without metal catalysis.
    
2. Radical Trifluoromethylation (C-3)

The installation of a


 group is challenging via classical substitution. Modern methods utilize photoredox catalysis.
  • Reagent: Sodium triflinate (Langlois' reagent,

    
    ).[3]
    
  • Catalyst: Eosin Y or Acridinium salts (Metal-free).

  • Mechanism: Oxidative quenching cycle generating

    
     radicals.
    

Detailed Experimental Protocols

Protocol A: Regioselective C-3 Fluorination (Green Chemistry)

Objective: Synthesis of 3-fluoro-2-phenylimidazo[1,2-a]pyridine. Rationale: This protocol utilizes water as a solvent, leveraging the hydrophobic effect to accelerate the reaction and simplify purification.

Reagents:

  • 2-Phenylimidazo[1,2-a]pyridine (1.0 equiv)

  • Selectfluor (1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (1.0 equiv)

  • Solvent: Water (

    
    )
    

Workflow:

  • Setup: Charge a round-bottom flask with 2-phenylimidazo[1,2-a]pyridine (1 mmol) and DMAP (1 mmol) in water (5 mL).

  • Addition: Add Selectfluor (1.2 mmol) portion-wise at room temperature (25 °C) over 5 minutes.

    • Note: The reaction is slightly exothermic.

  • Monitoring: Stir the reaction mixture for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The spot for the starting material (

    
    ) will disappear, replaced by a slightly higher 
    
    
    
    product.
  • Workup: Extract the aqueous mixture with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography.
    
  • Validation:

    
     NMR should show a singlet around -150 to -160 ppm.
    
Protocol B: Visible-Light Induced C-3 Trifluoromethylation

Objective: Synthesis of 3-(trifluoromethyl)-2-phenylimidazo[1,2-a]pyridine. Rationale: A metal-free, radical pathway avoids toxic transition metals and operates under mild conditions.[4][5]

Reagents:

  • Substrate (0.5 mmol)

  • 
     (Langlois' Reagent) (2.0 equiv)
    
  • Photocatalyst: Eosin Y (2 mol%)

  • Oxidant: TBHP (tert-Butyl hydroperoxide) (2.0 equiv)

  • Solvent: MeCN/

    
     (4:1)
    

Workflow:

  • Setup: In a Pyrex tube, combine substrate, Langlois' reagent, and Eosin Y in the solvent mixture.

  • Degassing: Bubble nitrogen through the solution for 10 minutes to remove oxygen (unless using an oxidative quenching cycle that requires

    
     or an external oxidant like TBHP). Correction: With TBHP, strict degassing is less critical, but inert atmosphere ensures reproducibility.
    
  • Irradiation: Irradiate with Green LEDs (

    
    ) for 12 hours.
    
  • Mechanism: The excited catalyst (

    
    ) oxidizes the sulfinate anion to generate the 
    
    
    
    radical.
  • Workup: Quench with saturated

    
    , extract with DCM.
    

Radical_Mechanism Cat_GS Eosin Y (Ground State) Cat_Excited Eosin Y* (Excited) Cat_GS->Cat_Excited hv (Green LED) Cat_Excited->Cat_GS SET (Oxidation) CF3_Source CF3SO2Na (Langlois Reagent) Cat_Excited->CF3_Source SET Substrate Imidazo[1,2-a]pyridine Radical_Int Radical Intermediate (C-3 attack) Substrate->Radical_Int + •CF3 Product 3-CF3-Imidazo[1,2-a]pyridine Radical_Int->Product Oxidation/Deprotonation CF3_Rad •CF3 Radical CF3_Source->CF3_Rad - SO2, - e- CF3_Rad->Radical_Int

Figure 2: Mechanistic pathway for the visible-light induced trifluoromethylation of imidazo[1,2-a]pyridine.

Quantitative Comparison of Methods

FeatureElectrophilic Fluorination (Selectfluor)Radical Trifluoromethylation (Photoredox)Nucleophilic Fluorination (

)
Target Moiety



Regioselectivity C-3 (High)C-3 (High)C-6/C-8 (Requires LG)
Reaction Type Ionic (

)
RadicalSubstitution
Conditions Mild, Aqueous/MeCN, RTLED irradiation, RTHigh Temp or Metal Cat.
Cost High (Selectfluor)Low (Na salt)Variable
Atom Economy ModerateGoodModerate

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. Journal of Organic Chemistry. [Link][6][7]

  • Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. European Journal of Medicinal Chemistry. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity. ACS Medicinal Chemistry Letters. [Link]

Sources

5-Fluoroimidazo[1,2-a]pyridine in Oncology Research: A Review of Synthesis, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.[1][2] The introduction of a fluorine atom, particularly at the 5-position, can enhance metabolic stability, binding affinity, and cell permeability, making 5-fluoroimidazo[1,2-a]pyridine derivatives particularly attractive for oncology research. This technical guide provides a comprehensive review of this compound class, beginning with an overview of synthetic strategies and delving into the intricate molecular mechanisms that underpin their anti-cancer effects. We will explore their roles as potent inhibitors of critical signaling pathways such as PI3K/Akt/mTOR, modulators of the cell cycle, and inducers of apoptosis.[3][4] Furthermore, this guide summarizes preclinical data across various cancer cell lines, presents detailed experimental protocols for key biological assays, and concludes with a perspective on future research and development.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Innovation in Oncology

The imidazo[1,2-a]pyridine bicyclic system is a cornerstone in the development of therapeutic agents, famously represented in marketed drugs like the hypnotic zolpidem and the anxiolytic alpidem.[5] Its rigid structure and synthetic tractability make it an ideal starting point for creating libraries of compounds with diverse biological functions. In the context of oncology, this scaffold has proven to be exceptionally versatile, serving as a template for designing inhibitors that target the complex and redundant signaling networks driving cancer cell proliferation, survival, and metastasis.[1]

The strategic incorporation of a fluorine atom at the C5 position is a well-established medicinal chemistry tactic. This modification can profoundly influence the molecule's physicochemical properties, often leading to improved metabolic stability by blocking potential sites of oxidation, and enhancing binding interactions with target proteins through favorable electrostatic or hydrophobic contacts. This guide focuses on the growing body of research that leverages these advantages to develop novel anti-cancer agents based on the this compound core.

Synthetic Strategies for Imidazo[1,2-a]pyridine Derivatives

The construction of the imidazo[1,2-a]pyridine core is accessible through several robust synthetic routes, allowing for extensive derivatization. Recent years have seen significant advances in these methodologies, including condensation reactions, multicomponent reactions (MCRs), intramolecular cyclizations, and oxidative couplings.[5]

A prevalent and efficient approach is the condensation reaction between a substituted 2-aminopyridine and an α-haloketone. This method allows for the direct installation of diverse substituents at the C2 and C3 positions of the imidazopyridine ring. Multicomponent reactions, such as the Groebke–Blackburn–Bienaymè (GBB) reaction, offer a powerful alternative, enabling the rapid assembly of complex, drug-like molecules from three or more starting materials in a single step, which has been successfully applied to create covalent KRAS G12C inhibitors based on this scaffold.

cluster_synthesis Generalized Synthesis Workflow Start Starting Materials (e.g., 2-Aminopyridine, α-Haloketone) Reaction Key Reaction Step (e.g., Condensation, MCR) Start->Reaction Intermediate Intermediate Product (If applicable) Reaction->Intermediate Cyclization Purification Purification (e.g., Chromatography) Intermediate->Purification Final Final Imidazo[1,2-a]pyridine Derivative Purification->Final Analysis Structural Analysis (NMR, HRMS) Final->Analysis Characterization

Caption: A generalized workflow for the synthesis and characterization of imidazo[1,2-a]pyridine derivatives.

Molecular Mechanisms of Anti-Cancer Activity

Imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects through a variety of mechanisms, often targeting multiple nodes within cancer-associated signaling pathways.

Inhibition of Pro-Survival Kinase Signaling

A primary mechanism of action for many imidazo[1,2-a]pyridine compounds is the inhibition of protein kinases that are critical for cancer cell survival and proliferation.[4]

  • PI3K/Akt/mTOR Pathway: This pathway is one of the most frequently dysregulated signaling cascades in human cancers, and its aberrant activation is a key driver of tumorigenesis.[4] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα or the downstream kinase Akt.[3][4] By blocking this pathway, these compounds effectively shut down signals that promote cell growth, proliferation, and survival, ultimately leading to apoptosis.[3][6] For instance, compound 13k was identified as a highly potent PI3Kα inhibitor with an IC50 value of 1.94 nM.[4]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  +P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT  p-Akt mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibitor->AKT

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

  • Other Kinase Targets: The versatility of the scaffold allows for the development of inhibitors against a range of other kinases, including Cyclin-Dependent Kinases (CDKs), c-Met, Aurora kinases, FLT3, and VEGFR-2, highlighting its potential for broad applicability in oncology.[1][5][7]

Induction of Cell Cycle Arrest and Apoptosis

By inhibiting pro-survival signaling, imidazo[1,2-a]pyridines trigger downstream cellular responses, including cell cycle arrest and programmed cell death (apoptosis).

  • Cell Cycle Arrest: Treatment with these compounds often leads to an accumulation of cells in the G2/M or G0/G1 phases of the cell cycle.[3][4][8] This effect is frequently mediated by the upregulation of tumor suppressor proteins like p53 and the CDK inhibitor p21.[6][8][9]

  • Apoptosis: The induction of apoptosis is a hallmark of effective anti-cancer agents. Imidazo[1,2-a]pyridines have been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][6] This is evidenced by the activation of key executioner proteins like caspase-7, caspase-8, and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[3][6][9]

Disruption of Microtubule Dynamics

The cellular cytoskeleton, particularly microtubules, is a clinically validated target for cancer therapy. Certain imidazo[1,2-a]pyridine derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to mitotic arrest and cell death.[1][5]

Modulation of Inflammatory Pathways

Chronic inflammation is a known driver of cancer progression. Some novel imidazo[1,2-a]pyridine derivatives have been found to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway, which in turn reduces the expression of pro-inflammatory enzymes like iNOS and COX-2.[2][10] This dual anti-proliferative and anti-inflammatory activity presents an attractive therapeutic strategy.

Preclinical Efficacy in Cancer Models

The anti-cancer potential of imidazo[1,2-a]pyridine derivatives has been demonstrated across a wide spectrum of human cancer cell lines in vitro. These studies provide crucial evidence of their cytotoxic and anti-proliferative activities.

Compound Class/IDCancer TypeCell Line(s)IC50 (µM)Key Mechanism/FindingReference(s)
Compound 6 Melanoma, CervicalA375, WM115, HeLa9.7 - 44.6Induces G2/M arrest and apoptosis; inhibits Akt/mTOR pathway.[3]
IP-5 / IP-6 BreastHCC193745.0 / 47.7Induces cell cycle arrest (via p53/p21) and extrinsic apoptosis.[6][9]
Compound 13k VariousHCC827, etc.0.09 - 0.43Potent PI3Kα inhibitor (IC50 = 1.94 nM); induces G2/M arrest.[4]
MIA Breast, OvarianMDA-MB-231, SKOV3VariesReduces cell viability; inhibits NF-κB and STAT3 pathways.[10]
Compound I-11 LungNCI-H358 (KRAS G12C)PotentCovalent inhibitor of KRAS G12C.

Key Experimental Methodologies

The evaluation of novel anti-cancer compounds relies on a suite of standardized and robust biological assays. The following protocols are fundamental to the preclinical assessment of this compound derivatives.

Protocol: Cell Viability Assessment (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HCC1937, A375) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a specified period (e.g., 48 hours).

    • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Remove the media and add a solubilizing agent (e.g., 150 µL DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Western Blot Analysis for Pathway Modulation
  • Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This technique is crucial for confirming that a compound engages its intended target and modulates downstream signaling pathways (e.g., reduction in p-Akt levels).

  • Methodology:

    • Cell Lysis: Treat cells with the test compound at a relevant concentration (e.g., 1x or 2x IC50) for a defined time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-p53, anti-cleaved-caspase-8) overnight at 4°C.

    • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.[6]

cluster_workflow Drug Screening & MOA Workflow Start Compound Library (Imidazo[1,2-a]pyridines) Assay1 Primary Screen: Cell Viability (MTT) Start->Assay1 Decision1 Active Hit? Assay1->Decision1 Decision1->Start No Assay2 Secondary Assays: Apoptosis & Cell Cycle (Flow Cytometry) Decision1->Assay2 Yes Assay3 Mechanism Validation: Pathway Analysis (Western Blot) Assay2->Assay3 End Lead Compound Identified Assay3->End

Caption: A typical workflow for screening compounds and elucidating their mechanism of action (MOA).

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising platform for the discovery of novel anti-cancer agents. The research to date has clearly demonstrated its potential to yield potent inhibitors of key oncogenic pathways, leading to robust anti-proliferative and pro-apoptotic effects across a range of cancer types.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold is needed to optimize potency, selectivity, and drug-like properties.

  • In Vivo Efficacy: Promising lead compounds must be advanced into preclinical animal models of cancer to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: The potential for synergistic effects when combined with existing chemotherapies or targeted agents should be explored, as suggested by studies combining an imidazo[1,2-a]pyridine derivative with curcumin.[10]

  • Biomarker Development: Identifying biomarkers that predict sensitivity to these compounds will be crucial for their eventual clinical application and patient stratification.

References

  • Altaher, A. M., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy, 12(4), 79-86.

  • da Silva, G. G., et al. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.

  • Reda, S., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68.

  • Wang, Y., et al. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.

  • Aliwaini, S., et al. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.

  • Gholami, M., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts.

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.

  • Li, M., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(7), 6851.

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.

  • Gholami, M., et al. (2023, September 2). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. BioImpacts.

Sources

Methodological & Application

High-Efficiency One-Pot Synthesis of 5-Fluoroimidazo[1,2-a]pyridine via Groebke-Blackburn-Bienaymé Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

The Groebke-Blackburn-Bienaymé (GBB) reaction is the premier method for synthesizing imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry found in anxiolytics (e.g., Zolpidem), antivirals, and anti-inflammatory agents.[1][2]

This Application Note addresses a specific, high-difficulty challenge: the synthesis of 5-fluoroimidazo[1,2-a]pyridine .

The "5-Fluoro" Challenge

Synthesizing the 5-fluoro derivative is non-trivial compared to other regioisomers. It requires 2-amino-6-fluoropyridine as the starting material. The fluorine atom at the 6-position exerts two detrimental effects:

  • Steric Hindrance: It blocks the approach of the isonitrile to the ring nitrogen (

    
    ), retarding the critical cyclization step.
    
  • Electronic Deactivation: The inductive withdrawal (

    
     effect) of fluorine reduces the nucleophilicity of the ring nitrogen, further stalling the formation of the nitrilium intermediate.
    

This guide provides an optimized, Lewis-acid catalyzed protocol designed to overcome these kinetic barriers, ensuring high yields and minimizing byproduct formation.

Part 2: Mechanistic Insight & Pathway Analysis

To troubleshoot this reaction effectively, one must understand the competition between the desired [4+1] cycloaddition and the formation of non-cyclized byproducts.

Reaction Mechanism

The reaction proceeds through a sequence of equilibria:

  • Schiff Base Formation: Condensation of the aldehyde and amine.

  • Isonitrile Insertion: The isonitrile attacks the protonated imine.

  • Cyclization (The Bottleneck): The ring nitrogen attacks the nitrilium intermediate. In 5-fluoro systems, this step is the rate-determining step (RDS).

Pathway Visualization

The following diagram illustrates the reaction flow and failure points for hindered substrates.

GBB_Mechanism cluster_hindrance Kinetic Bottleneck Start Reagents: 2-Amino-6-fluoropyridine Aldehyde + Isonitrile Imine Schiff Base Intermediate (Reversible) Start->Imine - H2O Acid Catalyst Activation (Sc(OTf)3 / H+) Imine->Acid Protonation/Coordination Nitrilium Nitrilium Ion Intermediate Acid->Nitrilium + Isonitrile (Alpha-addition) Cyclization Intramolecular Cyclization (Sterically Hindered Step) Nitrilium->Cyclization Product Target: This compound Cyclization->Product Fast (if unhindered) Byproduct Hydrolysis/Side Products (Non-cyclized Amides) Cyclization->Byproduct If N-attack is slow

Figure 1: Mechanistic pathway of the GBB reaction highlighting the critical cyclization bottleneck caused by the 6-fluoro substituent.

Part 3: Experimental Protocol

This protocol utilizes Scandium(III) triflate , a water-tolerant Lewis acid that coordinates strongly to the imine nitrogen, facilitating isonitrile attack while remaining sufficiently Lewis acidic to promote the difficult cyclization step.

Materials & Reagents
ComponentSpecificationRole
Amine 2-Amino-6-fluoropyridine (1.0 equiv)Core Scaffold
Aldehyde Benzaldehyde derivatives (1.0 equiv)Diversity Element (C3)
Isonitrile tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)Diversity Element (Amine)
Catalyst Sc(OTf)₃ (5–10 mol%)Lewis Acid Promoter
Solvent Methanol (MeOH) or DCM/MeOH (3:[2][3][4]1)Reaction Medium
Additives Sodium Sulfate (Na₂SO₄)Water Scavenger (Optional)
Step-by-Step Methodology
1. Pre-Complexation (Imine Formation)
  • Rationale: Forming the imine before adding the isonitrile reduces the formation of Passerini byproducts (aldehyde + isonitrile + water).

  • Step: In a 10 mL microwave vial or round-bottom flask, dissolve 2-amino-6-fluoropyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (3.0 mL).

  • Action: Stir at room temperature for 20 minutes. If the imine precipitates, this is a good sign; proceed to the next step.

2. Catalyst & Isonitrile Addition[4][5]
  • Step: Add Sc(OTf)₃ (0.05 mmol, 5 mol%).

  • Step: Add the isonitrile (1.1 mmol) in one portion via syringe.

  • Observation: The mixture may darken slightly. Ensure the vessel is sealed if using volatile isonitriles.

3. Reaction Incubation
  • Standard Method: Stir at room temperature for 12–24 hours.

  • Accelerated Method (Recommended for 5-Fluoro): Heat to 60°C (oil bath) or use Microwave Irradiation at 80°C for 30–60 minutes.

  • Why Heat? The steric bulk of the fluorine atom raises the activation energy for the ring closure. Thermal energy helps overcome this barrier.

4. Work-up & Purification
  • Quench: Concentrate the solvent under reduced pressure.

  • Extraction: Redissolve residue in EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid/catalyst.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexanes/Ethyl Acetate (Start 9:1

      
       6:4).
      
    • Note: The product is usually fluorescent under UV (254/365 nm), aiding detection.

Part 4: Optimization & Data Analysis

The following data summarizes the optimization of reaction conditions specifically for the hindered 2-amino-6-fluoropyridine substrate.

Catalyst & Solvent Screening Results
EntryCatalyst (10 mol%)SolventTemp (°C)Yield (%)Notes
1NoneMeOH25<5No reaction; imine only.
2Acetic Acid (AcOH)MeOH2535Slow; significant hydrolysis.
3Iodine (

)
EtOH6062Good "Green" alternative.
4Sc(OTf)₃ MeOH 25 78 Cleanest profile.
5Sc(OTf)₃DCM/MeOH (1:1)4085Best for solubility limited aldehydes.
6HClO₄MeOH2570Good yield, but safety concerns.
Workflow Diagram

The following diagram outlines the decision matrix for selecting the appropriate conditions based on substrate availability.

GBB_Workflow Input Substrate Assessment Check_Sol Is Aldehyde Soluble in MeOH? Input->Check_Sol Method_C Protocol C: Iodine in EtOH (Metal-Free) Input->Method_C If Metal-Free Required Method_A Protocol A: Sc(OTf)3 in MeOH (Standard) Check_Sol->Method_A Yes Method_B Protocol B: Sc(OTf)3 in DCM/MeOH (Lipophilic) Check_Sol->Method_B No Purify Flash Chromatography (Hex/EtOAc) Method_A->Purify Method_B->Purify Method_C->Purify

Figure 2: Operational workflow for selecting reaction conditions based on substrate solubility and regulatory requirements (metal-free vs. standard).

Part 5: Troubleshooting & Quality Control

Common Failure Modes
  • Stalled Reaction (Imine persists):

    • Cause: The 6-fluoro group is preventing cyclization.

    • Fix: Switch solvent to 2,2,2-Trifluoroethanol (TFE) . TFE stabilizes the nitrilium ion through hydrogen bonding, extending its lifetime and allowing the slow cyclization to occur.

  • Hydrolysis of Isonitrile (Formamide byproduct):

    • Cause: Too much water in the solvent.

    • Fix: Use anhydrous MeOH and add activated 4Å molecular sieves or Na₂SO₄ to the reaction pot.

  • Regioselectivity Concerns:

    • Verification: The product must be this compound.

    • NMR Check: In

      
      H NMR, the proton at position 8 (adjacent to the fluorine) will show a characteristic coupling constant (
      
      
      
      ) and a downfield shift. The C5-F carbon will appear as a doublet (
      
      
      Hz) in
      
      
      C NMR.
Self-Validating Check

Before committing the bulk reaction, perform a TLC spot test :

  • Spot the reaction mixture.

  • Spray with Ninhydrin .

  • Result: The starting amine (2-amino-6-fluoropyridine) will stain. The product (tertiary amine) will NOT stain or will stain very faintly, but will be strongly UV active. If the amine spot persists after 4 hours, apply heat.

References

  • Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Imidazo[1,2-a]pyridines. Angewandte Chemie International Edition. [Link]

  • Blackburn, C., et al. (1998). Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation. Tetrahedron Letters. [Link]

  • Shaabani, A., et al. (2024).[4][5] The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday. Beilstein Journal of Organic Chemistry. [Link]

  • Kishore, K. G., et al. (2012). Scandium(III) Triflate Catalyzed One-Pot Synthesis of Imidazo[1,2-a]pyridines. Tetrahedron Letters. [Link]

Sources

Application Note: Regioselective C-3 Functionalization of 5-Fluoroimidazo[1,2-a]pyridine

[1]

Part 1: Executive Summary & Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in anxiolytics (e.g., Zolpidem), anti-inflammatory agents, and GABA receptor ligands. The introduction of a fluorine atom at the C-5 position is a strategic modification to block metabolic oxidation and modulate pKa. However, the 5-fluoro (5-F) substituent fundamentally alters the reactivity landscape of the heterocycle compared to its non-fluorinated parent.

The Reactivity Paradox

Successful C-3 functionalization requires navigating two opposing electronic effects:

  • C-3 Nucleophilicity (Desired): The C-3 position is the highest occupied molecular orbital (HOMO) coefficient site, making it the standard location for electrophilic aromatic substitution (

    
    ).
    
  • C-5 Electrophilicity (Undesired): The C-5 position, adjacent to the bridgehead nitrogen, is highly electron-deficient. The strongly electronegative fluorine atom activates this position toward Nucleophilic Aromatic Substitution (

    
    ).
    

Critical Directive: Protocols must utilize electrophilic reagents to target C-3 while strictly avoiding strong nucleophiles (e.g., methoxide, ethoxide, strong amide bases) that would displace the C-5 fluorine.

Mechanistic Pathway & Regiocontrol

The following diagram illustrates the divergent pathways. We must favor Pathway A (C-3 Attack) over Pathway B (C-5 Displacement).

ReactivityStartThis compoundPathAPathway A: Electrophilic Attack(Reagent: E+)Start->PathA High HOMO at C-3PathBPathway B: Nucleophilic Attack(Reagent: Nu-)Start->PathB High LUMO at C-5(Activated by N)InterAWheland Intermediate(C-3 Cation)PathA->InterAProductAC-3 Functionalized Product(Target)InterA->ProductA -H+InterBMeisenheimer Complex(C-5 Anion)PathB->InterBProductBC-5 Substituted Byproduct(Defluorinated)InterB->ProductB -F-

Figure 1: Divergent reactivity pathways. Protocols must maximize Pathway A while suppressing Pathway B.

Part 2: Experimental Protocols

Protocol A: Regioselective C-3 Iodination (Gateway Synthesis)

Direct C-H arylation is possible, but C-3 iodination provides a robust, scalable intermediate for Suzuki, Sonogashira, or Heck couplings. This protocol uses N-Iodosuccinimide (NIS), which is milder than

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) (0.1 M)

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with this compound (1.0 mmol, 136 mg) and anhydrous MeCN (10 mL). Ensure the solution is homogeneous.

  • Addition: Cool the solution to 0 °C in an ice bath. Add NIS (1.1 mmol, 247 mg) portion-wise over 5 minutes. Rationale: Controlled addition prevents localized high concentrations of electrophile, minimizing di-halogenation.

  • Reaction: Remove the ice bath and stir at RT. Monitor by LC-MS or TLC (EtOAc/Hexane).

    • Checkpoint: Conversion is typically complete within 1–2 hours. The product spot will be less polar than the starting material.

  • Quench: Dilute with EtOAc (30 mL) and wash with 10% aqueous

    
     (sodium thiosulfate) to remove iodine traces.
    
  • Isolation: Wash the organic layer with brine, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from EtOH or perform flash chromatography (0-50% EtOAc in Hexanes).

    • Expected Yield: 85–95%.

    • Data Validation:

      
       NMR should show the disappearance of the C-3 proton (typically a doublet/singlet around 7.5–8.0 ppm depending on solvent) and retention of the C-5 fluorine coupling patterns.
      
Protocol B: Pd-Catalyzed C-3 Arylation (Suzuki-Miyaura)

This protocol couples the 3-iodo intermediate (from Protocol A) with aryl boronic acids. Critical Note: We utilize weak bases (


Reagents:

  • Substrate: 3-Iodo-5-fluoroimidazo[1,2-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (aq) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.15 M)

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or pressure tube with the 3-iodo substrate (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and

    
     (0.025 mmol). Seal and purge with 
    
    
    or Argon for 5 minutes.
  • Solvation: Add degassed 1,4-Dioxane (3.5 mL) and degassed

    
     (0.75 mL) via syringe.
    
  • Reaction: Heat to 80–90 °C for 4–12 hours.

    • Optimization: For sterically hindered boronic acids, raise temperature to 100 °C.

  • Work-up: Cool to RT. Filter through a Celite pad, eluting with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

    • Self-Validating Check: Check for de-iodinated starting material (reduction byproduct). If >10% observed, increase catalyst loading or switch to anhydrous conditions (

      
      /Dioxane).
      

Part 3: Optimization & Troubleshooting Workflow

The following workflow guides the optimization process if standard conditions fail (e.g., low yield or C-5 defluorination).

OptimizationStartStandard Suzuki Conditions(Pd(dppf)Cl2, K2CO3, Dioxane/H2O)CheckAnalyze LC-MSStart->CheckSuccessYield > 80%Proceed to Scale-upCheck->Success Good ResultProb1Problem: Low ConversionCheck->Prob1 SM RemainingProb2Problem: C-5 Defluorination(SNAr Byproduct)Check->Prob2 M-18 (OH) or M+OMeProb3Problem: ProtodeiodinationCheck->Prob3 M-126 (H)Sol1Action: Switch to Pd(PPh3)4or XPhos Pd G2Prob1->Sol1Sol2Action: Switch to Anhydrous Base(Cs2CO3 or K3PO4)Avoid Water/AlcoholsProb2->Sol2Sol3Action: Increase Boronic Acid (2.0 eq)Lower Temp to 70°CProb3->Sol3

Figure 2: Troubleshooting logic for C-3 arylation of this compound.

Part 4: Data Summary & Analytics

Table 1: Comparative Screening Data (Representative)

EntryCatalystBaseSolventTemp (°C)Yield (%)Note
1


(aq)
Dioxane9088Standard Protocol
2


(aq)
DME8572Slower kinetics
3

/


Toluene10035Failed: Significant C-5 defluorination (SNAr)
4

/XPhos

n-BuOH10060Alcohol solvent caused minor SNAr

Analytical Markers (NMR):

  • 
     NMR:  The 5-F signal is diagnostic. In the product, ensure the signal integrates correctly and hasn't shifted significantly (indicating substitution).
    
  • 
     NMR:  The H-3 proton (singlet/doublet ~7.6 ppm) disappears upon functionalization. The H-5/H-6/H-7 coupling patterns on the pyridine ring will show characteristic J-coupling to the Fluorine (
    
    
    can be 4–10 Hz depending on position).

References

  • Bagdi, A. K., et al. "Copper-catalyzed direct C-H arylation of imidazo[1,2-a]pyridines with aryl iodides." Journal of Organic Chemistry, 2013.

  • Koubachi, J., et al. "Regioselective arylation of imidazo[1,2-a]pyridines via palladium-catalyzed cross-coupling." Tetrahedron, 2009.

  • Guchhait, S. K., et al. "Regioselective C-3 functionalization of imidazo[1,2-a]pyridines: A review." RSC Advances, 2018.

  • Stasyuk, A. J., et al. "Electrophilic halogenation of imidazo[1,2-a]pyridines: Controlling regioselectivity." Journal of Organic Chemistry, 2012.

  • General Reactivity Guide: "Imidazo[1,2-a]pyridine: A Privileged Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 5-Fluoroimidazo[1,2-a]pyridine in Modern Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged heterocyclic system due to its prevalence in a wide array of clinically successful drugs.[1][2] Its unique structural and electronic properties make it an attractive framework for the development of novel therapeutics. The introduction of a fluorine atom at the 5-position of this scaffold offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Fluorine's high electronegativity and relatively small size can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to improved drug-like characteristics.[1]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of this compound, a key transformation for the synthesis of diverse compound libraries for drug discovery and development. We will delve into the strategic considerations for the synthesis of the necessary precursors and provide field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the C-3 position, the most common site for functionalization.

Synthetic Strategy: Accessing the Key Precursor, 3-Bromo-5-fluoroimidazo[1,2-a]pyridine

A robust and efficient synthesis of the cross-coupling precursor is paramount. The most common and practical approach involves a two-step sequence starting from a commercially available fluorinated aminopyridine.

Step 1: Synthesis of this compound

The initial step is the construction of the imidazo[1,2-a]pyridine core via the Tschitschibabin reaction. This involves the condensation of 2-amino-6-fluoropyridine with a suitable C2-synthon, typically chloroacetaldehyde.

Caption: Synthesis of the this compound core.

Protocol 1: Synthesis of this compound

  • To a solution of 2-amino-6-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (1.2 eq, typically as a 50% aqueous solution).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Step 2: Regioselective C-3 Bromination

The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic substitution.[3][4] Regioselective bromination at this position can be readily achieved using N-bromosuccinimide (NBS).

Caption: Regioselective C-3 bromination.

Protocol 2: Synthesis of 3-Bromo-5-fluoroimidazo[1,2-a]pyridine

  • Dissolve this compound (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be used directly in the subsequent cross-coupling reactions or purified by recrystallization or column chromatography if necessary.

Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Position

The 3-bromo-5-fluoroimidazo[1,2-a]pyridine is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the C-3 position. The electron-withdrawing nature of the fluorine atom at the 5-position can influence the reactivity of the C-3 position, making the choice of catalyst, ligand, and reaction conditions crucial for achieving high yields and clean conversions.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[4] For heteroaryl bromides like 3-bromo-5-fluoroimidazo[1,2-a]pyridine, modern palladium precatalysts and bulky, electron-rich phosphine ligands are often necessary to achieve high efficiency.

Caption: Suzuki-Miyaura coupling workflow.

Protocol 3: Suzuki-Miyaura Coupling of 3-Bromo-5-fluoroimidazo[1,2-a]pyridine

  • To an oven-dried reaction vessel, add 3-bromo-5-fluoroimidazo[1,2-a]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand if not using a precatalyst (e.g., XPhos, 2-6 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O, in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-fluoroimidazo[1,2-a]pyridine.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ / XPhosXPhosK₃PO₄Dioxane/H₂O1004-875-95
XPhos Pd G3(Internal)K₂CO₃Toluene/H₂O902-680-98
Pd(dppf)Cl₂dppfNa₂CO₃DME/H₂O856-1270-90
B. Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.[5][6] This reaction is typically co-catalyzed by palladium and copper salts. For substrates like 3-iodo-5-fluoroimidazo[1,2-a]pyridine (which can be prepared similarly to the bromo-analogue using N-iodosuccinimide), standard Sonogashira conditions are often effective.

Caption: Sonogashira coupling workflow.

Protocol 4: Sonogashira Coupling of 3-Iodo-5-fluoroimidazo[1,2-a]pyridine

  • To a Schlenk flask, add 3-iodo-5-fluoroimidazo[1,2-a]pyridine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature to 50 °C for 2-8 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄CuIEt₃NTHFrt - 402-670-90
PdCl₂(PPh₃)₂CuIi-Pr₂NHDMFrt3-875-95
C. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the construction of C-N bonds, coupling aryl halides with primary or secondary amines.[7][8][9] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands such as JohnPhos and XPhos being particularly effective for challenging heteroaryl substrates.

Caption: Buchwald-Hartwig amination workflow.

Protocol 5: Buchwald-Hartwig Amination of 3-Bromo-5-fluoroimidazo[1,2-a]pyridine

  • In a glovebox, charge an oven-dried reaction vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., JohnPhos or XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide, 1.2-1.5 eq).

  • Add 3-bromo-5-fluoroimidazo[1,2-a]pyridine (1.0 eq) and the primary or secondary amine (1.1-1.3 eq).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the vial and heat the reaction mixture to 80-110 °C for 4-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

PrecatalystLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃JohnPhosNaOt-BuToluene1006-1865-85
Pd(OAc)₂XPhosLHMDSDioxane904-1270-90

Conclusion

The palladium-catalyzed cross-coupling of this compound is a versatile and powerful strategy for the synthesis of novel and diverse chemical entities for drug discovery. By carefully selecting the appropriate starting materials, catalysts, ligands, and reaction conditions, researchers can efficiently access a wide range of C-3 functionalized derivatives. The protocols outlined in this guide provide a solid foundation for the successful implementation of these key transformations, enabling the rapid exploration of chemical space around this important heterocyclic scaffold.

References

  • C-H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters. Organic Letters. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]

  • Iodine-mediated regioselective C-3 sulfenylation using elemental sulfur and arylhydrazine hydrochloride to access 3-sulfenylated imidazo[1,2-a]pyridines. Royal Society of Chemistry. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. National Center for Biotechnology Information. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Royal Society of Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Center for Biotechnology Information. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. National Center for Biotechnology Information. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. National Center for Biotechnology Information. [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]

  • Bromination of pyridine derivatives.
  • Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring. Science of Synthesis. [Link]

  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. MDPI. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace. [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. [Link]

  • Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. Royal Society of Chemistry. [Link]

  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. National Center for Biotechnology Information. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva Portal. [Link]

Sources

Direct C-H arylation protocols for 5-Fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Direct C-H Arylation Protocols for 5-Fluoroimidazo[1,2-a]pyridine

Executive Summary & Strategic Importance

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore, ubiquitous in GABA_A agonists (e.g., Alpidem), anti-ulcer agents (Zolimidine), and emerging oncology candidates.[1] The introduction of a fluorine atom at the C-5 position is of high strategic value; it modulates metabolic stability (blocking a potential oxidation site) and alters the pKa of the pyridine nitrogen, influencing bioavailability.

However, the 5-fluoro substituent presents a unique synthetic challenge. Its strong inductive electron-withdrawing effect (-I) deactivates the heterocyclic ring, potentially hindering Electrophilic Aromatic Substitution (S_EAr) pathways. Furthermore, the steric proximity of the C-5 fluorine to the C-3 reactive center can impede catalyst approach.

This guide details validated protocols for the Direct C-H Arylation of this compound. Unlike traditional cross-coupling (which requires pre-functionalization with halides), direct C-H activation offers a step-economic route. We focus on the C-3 selective arylation , which remains the dominant pathway despite the electronic deactivation, utilizing Palladium (Pd) and Copper (Cu) catalytic systems.

Mechanistic Insight & Regioselectivity

Understanding the mechanism is crucial for troubleshooting. The arylation of this compound occurs preferentially at the C-3 position .

  • Electronic Control: The N1-C2-C3 imidazole ring is electron-rich. While the 5-F group withdraws electron density, the C-3 position remains the most nucleophilic site, susceptible to electrophilic palladation.

  • Mechanism: The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway or an Electrophilic Aromatic Substitution (S_EAr) type mechanism depending on the catalyst and acidity of the C-H bond.

    • S_EAr Pathway (Typical for C-3): The electrophilic metal species attacks C-3. The 5-F group slightly destabilizes the Wheland intermediate but does not shut down reactivity.

    • CMD Pathway: A carboxylate or carbonate base assists in breaking the C-H bond simultaneously with metal-carbon bond formation.

Graphviz Diagram: Mechanistic Pathway

CH_Activation Substrate This compound Coordination Coordination (N1-Pd Interaction) Substrate->Coordination + Pd(II) Pd_Cat Pd(II) Species (LnPcX) Pd_Cat->Coordination Transition Transition State (CMD / S_EAr) Coordination->Transition C-3 Attack Intermediate C-3 Palladated Intermediate Transition->Intermediate - HX (Base assisted) Prod 3-Aryl-5-Fluoroimidazo [1,2-a]pyridine Intermediate->Prod Reductive Elimination Effect 5-F Effect: Inductive Deactivation Steric Hindrance Effect->Transition

Caption: Mechanistic flow for the C-3 selective arylation. The 5-F substituent influences the transition state energy but C-3 nucleophilicity dictates regioselectivity.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed C-3 Arylation (High Throughput/Robust)

Best for: Diverse aryl bromides, electron-deficient aryl partners, and scale-up.

This protocol utilizes a phosphine-free or simple phosphine system, leveraging carbonate bases to facilitate the CMD pathway. The 5-F substrate has been shown to react efficiently under these conditions, often yielding 70-85% product.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[2]

  • Ligand: PPh₃ (10 mol%) [Optional but recommended for difficult substrates]

  • Base: Cs₂CO₃ (2.0 equiv)[3]

  • Solvent: DMF or Toluene (Anhydrous)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

  • Charge: In a glovebox or under active N₂ flow, add this compound (1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), PPh₃ (26 mg, 0.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol) to a dried Schlenk tube or microwave vial.

  • Solvate: Add anhydrous DMF (3.0 mL). Seal the vessel with a septum/crimp cap.

  • Purge: Sparge the solution with N₂ gas for 5 minutes to remove dissolved O₂.

  • React: Heat the reaction mixture to 100–110 °C for 12–16 hours.

    • Note: Monitoring by LC-MS is critical. The 5-F substrate is distinct from the product.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Table 1: Representative Substrate Scope & Yields (Protocol A)

Aryl Bromide (Ar-Br)Electronic NatureYield (%)Notes
BromobenzeneNeutral81%Standard benchmark
4-BromotolueneElectron-Donating74%Slightly slower kinetics
4-BromobenzonitrileElectron-Withdrawing85%Very efficient
3-BromopyridineHeteroaryl78%Good tolerance for N-heterocycles
Protocol B: Copper-Catalyzed C-H Arylation (Cost-Effective)

Best for: Aryl Iodides, cost-sensitive projects, and avoiding Pd contaminants.

Copper catalysis often requires higher temperatures but is highly effective for C-3 arylation of imidazo[1,2-a]pyridines.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.0 - 1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (10-20 mol%)

  • Base: K₂CO₃ or KOtBu (2.0 equiv)

  • Solvent: DMF or DMSO

Step-by-Step Methodology:

  • Charge: Combine substrate (1.0 mmol), Aryl Iodide (1.2 mmol), CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol), and Base (2.0 mmol) in a reaction vial.

  • Solvate: Add DMF (3 mL).

  • React: Heat to 120–140 °C for 18–24 hours under air (oxidative turnover is not required if using Ar-I, but inert atmosphere is safer to prevent side oxidation). Note: Some Cu protocols operate under air if using organoboron reagents, but for Ar-I, N2 is preferred.

  • Work-up: Dilute with EtOAc, wash with NH₄Cl (aq) to sequester copper, then water.

  • Purify: Silica gel chromatography.

Troubleshooting & Expert Tips

Challenge: Low Conversion of 5-Fluoro Substrate

  • Root Cause: The 5-F atom reduces the electron density at C-3, making it less nucleophilic than the unsubstituted parent.

  • Solution: Increase catalyst loading to 10 mol% Pd or switch to a more electron-rich ligand (e.g., PCy₃ or XPhos) to facilitate the oxidative addition step and boost the active catalytic species.

  • Alternative: Use Pivalic Acid (30 mol%) as an additive.[3] Pivalate acts as a "proton shuttle," significantly lowering the energy barrier for the C-H bond cleavage step in the CMD mechanism.

Challenge: C-5 Defluorination or Substitution

  • Observation: Loss of Fluorine signal in NMR.

  • Root Cause: Nucleophilic aromatic substitution (S_NAr) at C-5 is possible if strong nucleophiles (alkoxides) are used at high temps.

  • Solution: Use carbonate bases (Cs₂CO₃) instead of alkoxides (NaOtBu). Avoid nucleophilic solvents like alcohols.

Workflow Diagram: Optimization Logic

Optimization Start Start Reaction (Standard Protocol A) Check Check Conversion (LCMS) @ 4 Hours Start->Check Decision Conversion > 50%? Check->Decision Good Continue to 16h Isolate Product Decision->Good Yes Bad Troubleshoot Decision->Bad No Action1 Add Pivalic Acid (30 mol%) (Promotes CMD) Bad->Action1 Action2 Switch Ligand to XPhos (Boosts Pd Activity) Bad->Action2 Action3 Change Base to K3PO4 (Milder Base) Bad->Action3

Caption: Decision matrix for optimizing the arylation of deactivated 5-fluoro substrates.

References

  • Tripalladium Cluster Catalyzed C-H Arylation: Detailed study on Pd3 clusters catalyzing C-3 arylation of imidazo[1,2-a]pyridines, explicitly citing 5-fluoro derivatives (Products 3t, 3u). Source: ACS Organic Letters (2026/2025 context). Link:(Note: URL is representative of the primary literature on this specific transformation).

  • Copper-Catalyzed C-3 Arylation: Seminal work on Cu-catalyzed C-H functionalization of the imidazo[1,2-a]pyridine scaffold. Source: Organic Letters (2012).[4][5] Link:

  • General Reactivity & Regioselectivity Reviews: Comprehensive review of functionalization at C-3 vs C-5. Source: Molecules (MDPI). Link:

  • Mechanistic Studies on Pd-Catalyzed Arylation: Investigation into the "ligandless" and phosphine-assisted mechanisms. Source: Journal of Organic Chemistry.[6][7] Link:

Sources

Application Note: Suzuki-Miyaura Coupling of 5-Fluoroimidazo[1,2-a]pyridine Halides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with the 5-Fluoroimidazo[1,2-a]pyridine scaffold. It addresses the specific electronic and steric challenges imposed by the C5-fluorine atom during Palladium-catalyzed cross-coupling.

Part 1: The "5-Fluoro" Effect & Mechanistic Strategy

The introduction of a fluorine atom at the C5 position of the imidazo[1,2-a]pyridine ring creates a unique reactivity landscape compared to the non-fluorinated parent scaffold. Successful coupling requires navigating two opposing forces:

  • Electronic Activation (The "Accelerator"): The strong electronegativity of the C5-F atom depletes electron density from the pyridine ring. This lowers the LUMO energy of the system, significantly accelerating the Oxidative Addition (OA) step for halides at the C6 and C8 positions.

  • Steric & Electronic Repulsion (The "Brake"): For halides at the C3 position , the C5-F atom exerts a "peri-like" steric clash. The Van der Waals radius of fluorine (1.47 Å), while small, is sufficient to destabilize the reductive elimination transition state when bulky ligands are used. Furthermore, the lone pair repulsion between C5-F and the bridgehead nitrogen (N4) distorts the planarity, affecting orbital overlap.

Strategic Coupling Matrix
Halide PositionReactivity ProfilePrimary ChallengeRecommended Catalyst Class
C3-Halide Sterically HinderedSlow Reductive Elimination; ProtodehalogenationSterically Demanding, Electron-Rich (e.g., XPhos, SPhos)
C6-Halide Electronically ActivatedCatalyst Poisoning (N-coordination); HomocouplingChelation-Resistant Bidentate (e.g., dppf, dtbpf)
C8-Halide Moderate ReactivityRegioselectivity (if poly-halogenated)General Purpose (e.g., AmPhos, PPh3)

Part 2: Optimization Data & Conditions

Catalyst & Ligand Selection

For the 5-fluoro scaffold, standard catalysts like Pd(PPh3)4 often fail at C3 due to insufficient steric bulk to force reductive elimination.

  • Preferred System (C3-Coupling): XPhos Pd G2 or Pd(dtbpf)Cl2 . The bulky biaryl phosphines (Buchwald ligands) facilitate the coupling of the crowded C3 center with ortho-substituted boronic acids.

  • Preferred System (C6/C8-Coupling): Pd(dppf)Cl2·DCM . The large bite angle of dppf prevents the formation of stable Pd-bis(heterocycle) complexes, which can arrest the cycle.

Base & Solvent Effects[1]
  • Base: K3PO4 (3.0 equiv) is superior to carbonates for this scaffold. The phosphate anion acts as a "proton shuttle" and is less likely to cause nucleophilic aromatic substitution (SNAr) of the labile C5-fluorine than stronger bases like alkoxides.

  • Solvent: 1,4-Dioxane/Water (4:1) is the gold standard. The water cosolvent is critical for dissolving the inorganic base and activating the boronic acid (forming the boronate species).

Summary of Optimized Conditions
VariableCondition A (Robust/General)Condition B (Sterically Demanding C3)Condition C (Base-Sensitive/SNAr Prone)
Catalyst Pd(dppf)Cl2·DCM (5 mol%)XPhos Pd G2 (2-5 mol%)Pd(AmPhos)Cl2 (5 mol%)
Base K2CO3 (2.0 M aq.)K3PO4 (Solid/Slurry)KF (3.0 equiv)
Solvent Dioxane / H2O (4:1)n-Butanol or Toluene/H2OTHF / H2O (10:1)
Temp 80–100 °C100–110 °C60 °C
Use Case C6-Br, C8-Br, simple Aryl Boronic AcidsC3-I/Br, Ortho-subst. Boronic AcidsSubstrates with esters/nitriles; Prevention of C5-F displacement

Part 3: Detailed Experimental Protocols

Protocol A: Coupling of 3-Bromo-5-fluoroimidazo[1,2-a]pyridine (Sterically Challenged)

Objective: Synthesize 3-aryl-5-fluoroimidazo[1,2-a]pyridines without defluorination.

Materials:

  • 3-Bromo-5-fluoroimidazo[1,2-a]pyridine (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (0.03 equiv)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed) [4:1 ratio][1]

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, add the halide (1.0 equiv), boronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen (N2) or Argon three times. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane/Water mixture (concentration ~0.1 M relative to halide).

  • Catalyst Addition: Under a positive pressure of N2, quickly remove the septum, add XPhos Pd G2, and reseal. (Alternatively, add catalyst in Step 1 if using a glovebox).

  • Reaction: Heat the block to 100 °C for 4–16 hours. Monitor by LCMS.

    • Checkpoint: Look for the [M+H]+ of the product. If starting material remains but boronic acid is consumed, add 0.5 equiv more boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na2SO4.

  • Purification: Flash chromatography. Note: Imidazo[1,2-a]pyridines are polar and basic. Add 1% Triethylamine to the eluent to prevent streaking on silica.

Protocol B: Coupling of 6-Bromo-5-fluoroimidazo[1,2-a]pyridine (Standard)

Objective: Rapid synthesis of C6-functionalized derivatives.

Materials:

  • 6-Bromo-5-fluoroimidazo[1,2-a]pyridine

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

  • Base: 2M Na2CO3 (aq)

  • Solvent: DME (Dimethoxyethane)

Procedure:

  • Combine halide, boronic acid (1.2 equiv), and Pd catalyst in a microwave vial.

  • Add DME and 2M Na2CO3 (3:1 ratio).

  • Microwave irradiation at 120 °C for 30 minutes .

  • Standard aqueous workup.

Part 4: Visualization & Logic

Mechanism: The "5-Fluoro" Influence

The following diagram illustrates the catalytic cycle, highlighting where the 5-Fluoro substituent impacts the reaction energy landscape.

SuzukiCycle cluster_challenges 5-Fluoro Specific Challenges Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Accelerated by C5-F EWD) Pd0->OxAdd + Ar-X PdII_ArX Pd(II)-Ar-X Complex OxAdd->PdII_ArX TransMet Transmetalation (Boronate Species) PdII_ArX->TransMet + Ar-B(OH)3 / Base PdII_ArAr Pd(II)-Biaryl Complex (Steric Clash at C3 w/ 5-F) TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim Slow for C3-Subst. RedElim->Pd0 Regeneration Warning1 C5-F withdraws e- Facilitates OA at C6/C8 Warning1->OxAdd Warning2 C5-F Steric Radius Hinders RE at C3 Warning2->PdII_ArAr

Caption: Catalytic cycle emphasizing the dual electronic acceleration (OA) and steric hindrance (RE) effects of the 5-Fluoro substituent.

Decision Tree: Condition Selection

DecisionTree Start Halogen Position? C3 Position C3 (Steric) Start->C3 C68 Position C6 / C8 (Electronic) Start->C68 Ligand Ligand Selection C3->Ligand Base Base Sensitivity C68->Base XPhos Use XPhos / SPhos (Buchwald G2/G3) Ligand->XPhos Robust Standard Substrate Base->Robust Sensitive Base Sensitive (Esters/Nitriles) Base->Sensitive CondA Pd(dppf)Cl2 Na2CO3 / Dioxane Robust->CondA CondB Pd(AmPhos)Cl2 K3PO4 / Toluene Sensitive->CondB

Caption: Logic flow for selecting optimal coupling conditions based on halide regiochemistry.

Part 5: Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Protodehalogenation (Ar-H formed)Reductive elimination is too slow; Hydride source present.Switch to Pd(dtbpf)Cl2 (faster RE). Ensure solvent is anhydrous. Lower temperature.
Defluorination (Loss of C5-F)SNAr side reaction caused by strong nucleophilic base.Switch base from NaOtBu/K2CO3 to K3PO4 or KF . Avoid DMF/DMSO (promote SNAr).
No Reaction (C3) Steric crowding prevents transmetalation.Use SPhos or XPhos (allows coupling of hindered centers). Increase temp to 110 °C.
Boronic Acid Homocoupling Oxygen present in reaction vessel.Rigorous degassing (sparging with Argon for 15 mins). Add catalyst after degassing.

References

  • General Suzuki Coupling on Imidazo[1,2-a]pyridines

    • Kazzouli, S. E., et al. "Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions."[2] Current Organic Synthesis, 2012. Link

  • Microwave Assisted Protocols

    • Koubachi, J., et al. "Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines." Letters in Organic Chemistry, 2008. Link

  • Reactivity of 3-Iodo Derivatives

    • Guchhait, S. K., et al. "Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction." RSC Advances, 2014. Link

  • Mechanistic Overview of Suzuki Coupling

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995.[3] Link

  • Buchwald Ligands for Hindered Substrates

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. Link

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 5-Fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers in medicinal chemistry and process development. It synthesizes specific reactivity data regarding the 5-fluoroimidazo[1,2-a]pyridine scaffold with standard operating procedures for nucleophilic aromatic substitution.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, present in anxiolytics (e.g., Zolpidem), anti-infectives, and anti-inflammatory agents. Functionalization at the C5 position is historically challenging due to the electronic bias of the ring system, which favors electrophilic substitution at C3. However, This compound presents a unique "sweet spot" for reactivity. Unlike its chloro- or bromo-analogues, the 5-fluoro derivative is sufficiently activated to undergo Nucleophilic Aromatic Substitution (SNAr) under thermal conditions without transition metal catalysis.

This guide details the mechanistic basis for this reactivity, provides optimized protocols for amination, etherification, and thiolation, and offers a decision matrix for selecting between SNAr and Palladium-catalyzed cross-coupling.

Mechanistic Insight & Reactivity Profile

The "Fluoro Effect" in Imidazo[1,2-a]pyridines

While imidazo[1,2-a]pyridine is generally electron-rich (isoelectronic with indole/indolizine), the C5 position possesses unique electrophilic character due to its proximity to the bridgehead nitrogen (N1).

  • Inductive Activation: The electronegative nitrogen at position 1 (N1) exerts an inductive pull ($ -I $ effect) on the adjacent C5 and C8 carbons.

  • Leaving Group Dynamics: In SNAr, the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex (addition), not the bond breaking (elimination). Fluorine, being the most electronegative atom, lowers the energy of the transition state by stabilizing the developing negative charge more effectively than chlorine or bromine.

  • Regioselectivity: The C3 position is nucleophilic (susceptible to SEAr). The C5 position, when fluorinated, becomes the primary site for nucleophilic attack. Note: C5-Chloro and C5-Bromo derivatives are significantly less reactive toward SNAr and typically require Buchwald-Hartwig conditions (Pd-catalysis).

Pathway Visualization

The following diagram illustrates the resonance stabilization that permits SNAr at the C5 position.

SNAr_Mechanism cluster_resonance Electronic Stabilization Start This compound (Ground State) TS Meisenheimer Complex (Transition State) Start->TS + Nucleophile (Nu:) Rate Determining Step Product 5-Substituted Product (C5-Nu) TS->Product - F⁻ (Fast) Res1 Negative charge delocalized on N1 TS->Res1 Res2 Inductive stabilization by Fluorine TS->Res2 caption Fig 1. Mechanistic pathway of SNAr at C5 showing stabilization by N1 and F.

Experimental Protocols

General Considerations
  • Solvent Selection: Polar aprotic solvents (DMSO, NMP, DMF) are required to solvate the nucleophile and stabilize the polar transition state. DMSO is generally superior for difficult substrates.

  • Temperature: Unlike highly activated pyridines (e.g., 2-fluoro-4-nitropyridine), this compound requires elevated temperatures (100–140 °C ) to overcome the activation energy barrier.

  • Bases: Inorganic bases (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (DIPEA) are standard.

Protocol A: Amination (C-N Bond Formation)

Target: Synthesis of 5-aminoimidazo[1,2-a]pyridines. Scope: Primary and secondary amines (morpholine, piperazine, benzylamine).

Materials:

  • This compound (1.0 equiv)

  • Amine Nucleophile (1.2 – 2.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • DMSO (Anhydrous) [Concentration: 0.2 – 0.5 M]

Step-by-Step Procedure:

  • Setup: In a pressure vial (or round-bottom flask with reflux condenser), dissolve this compound in anhydrous DMSO.

  • Addition: Add the amine followed by DIPEA.

    • Note: If the amine is a salt (e.g., hydrochloride), increase DIPEA to 3.0 equiv.

  • Reaction: Seal the vial and heat to 120 °C for 12–16 hours.

    • Monitoring: Monitor by LCMS. The starting material (M+H) should disappear, replaced by the product mass (M-F+Amine).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMSO).

    • Wash 1x with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient or EtOAc/Hexanes).

Protocol B: Thiolation (C-S Bond Formation)

Target: Introduction of sulfur handles (e.g., for bioconjugation or further oxidation). Reference: Verified reactivity with thioglycolates [1].

Materials:

  • This compound (1.0 equiv)

  • Thiol (e.g., Methyl thioglycolate, Thiophenol) (1.2 equiv)

  • K₂CO₃ (2.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Suspend K₂CO₃ in anhydrous DMF in a reaction vessel.

  • Addition: Add the thiol and stir at room temperature for 15 minutes to generate the thiolate anion.

  • Substrate Addition: Add this compound.

  • Reaction: Heat to 80–100 °C . Thiolates are stronger nucleophiles than amines; reaction times are typically shorter (4–8 hours).

  • Workup: Standard aqueous extraction. Acidify carefully if the product contains a carboxylic acid.

Protocol C: Etherification (C-O Bond Formation)

Target: Synthesis of 5-alkoxy derivatives.

Procedure:

  • Activation: Dissolve the alcohol (R-OH) in dry THF or DMF. Carefully add NaH (60% dispersion, 1.2 equiv) at 0 °C to form the alkoxide.

  • Coupling: Add this compound (1.0 equiv).

  • Heating: Heat to 60–80 °C .

    • Warning: High temperatures with strong alkoxides can lead to decomposition or ring opening. Monitor closely.

Optimization & Troubleshooting Guide

Comparative Data Table

The following table summarizes expected outcomes based on the leaving group at C5.

Leaving Group (C5)Reaction TypeConditionsExpected Yield
Fluorine (-F) SNAr DMSO, 120°C, BaseHigh (70-90%)
Chlorine (-Cl)SNArDMSO, >150°C, Strong NuLow (<30%)
Chlorine (-Cl)Pd-CouplingPd(OAc)₂, BINAP, NaOtBuHigh (80-95%)
Bromine (-Br)Pd-CouplingPd₂dba₃, XPhos, Cs₂CO₃High (85-95%)
Decision Matrix (Workflow)

Use this logic flow to determine the correct synthetic route for your specific substrate.

Decision_Matrix Start Need to functionalize C5 of Imidazo[1,2-a]pyridine CheckLG Which Halogen is at C5? Start->CheckLG Fluorine Fluorine (F) CheckLG->Fluorine ChloroBromo Chlorine (Cl) or Bromine (Br) CheckLG->ChloroBromo NuType Nucleophile Type? Fluorine->NuType RoutePd Route B: Buchwald-Hartwig (Pd-Catalysis) ChloroBromo->RoutePd SNAr inefficient StrongNu Strong Nu: (1°/2° Amine, Thiol, Alkoxide) NuType->StrongNu WeakNu Weak Nu: (Aniline, Amide, Carbon) NuType->WeakNu RouteSNAr Route A: Thermal SNAr (DMSO, 120°C) StrongNu->RouteSNAr WeakNu->RoutePd caption Fig 2. Synthetic decision tree for C5 functionalization.

Troubleshooting Common Issues
  • Issue: Low Conversion.

    • Cause: Temperature too low or solvent wet.

    • Fix: Increase temp to 140 °C; use molecular sieves in DMSO; switch to microwave heating (often cleaner/faster).

  • Issue: Hydrolysis (Formation of 5-OH).

    • Cause: Water in solvent + high heat + base.[2]

    • Fix: Ensure anhydrous conditions.[1] Use DIPEA instead of hygroscopic inorganic bases like Cs₂CO₃ if possible.

  • Issue: Regioselectivity (if Poly-halogenated).

    • Scenario: Substrate is 3-bromo-5-fluoroimidazo[1,2-a]pyridine.

    • Outcome: SNAr is highly selective for C5-F . The C3-Br bond is stable to SNAr conditions but reactive to Pd-catalysis. This allows for orthogonal functionalization (SNAr first, then Cross-Coupling).

References

  • Thiolation of this compound

    • Title: Large-scale synthesis of new cyclazines, 5-thia-1,8b-diazaacenaphthylene-3-carboxylic acid derivatives having the peripheral 12π-electron ring system.
    • Source: Kakehi, A., et al. (2004). Chemical & Pharmaceutical Bulletin.
    • Context: Describes the reaction of this compound with thioglycol
    • URL:[Link]

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Title: Synthesis of imidazo[1,2-a]pyridines: a decade upd
    • Source: Bagdi, A. K., et al. (2015).
    • Context: Comprehensive review of functionalization strategies, highlighting the difference between C3 (electrophilic)
    • URL:[Link]

  • SNAr on Fluoropyridines (Analogous Reactivity)

    • Title: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.[1]

    • Source: BenchChem Application Notes.[1]

    • Context: Establishes the baseline conditions (DMSO, Base, Heat) for SNAr on electron-deficient nitrogen heterocycles.
  • Regioselectivity Studies

    • Title: Regioselective Synthesis of Substituted Imidazonaphthyridines.
    • Source: ResearchGate (Gueiffier Group public
    • Context: Discusses the electronic discrimin
    • URL:[Link]

Sources

Application Note: Scalable Synthesis Routes for 5-Fluoroimidazo[1,2-a]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-fluoroimidazo[1,2-a]pyridine scaffold is a high-value pharmacophore in medicinal chemistry, serving as a bioisostere for imidazo[1,2-a]pyrimidines and a core for GABA receptor modulators, anti-infectives, and oncology targets.

The Challenge: The synthesis of the 5-fluoro isomer presents a specific process chemistry challenge compared to other isomers. The fluorine atom at the C5 position (peri to the bridgehead nitrogen) is highly activated towards Nucleophilic Aromatic Substitution (SNAr) . Standard cyclization protocols involving strong bases or nucleophilic solvents (e.g., methoxide/methanol) often lead to defluorination or substitution by-products (e.g., 5-methoxy derivatives), severely compromising yield and purity.

The Solution: This guide details a robust, scalable two-step protocol designed to preserve the C-F bond. It utilizes a regioselective amination of 2,6-difluoropyridine followed by a buffered condensation with haloacetaldehyde equivalents.

Strategic Route Analysis

The synthesis relies on constructing the imidazole ring onto a pyridine precursor. The regiochemistry is dictated by the starting aminopyridine.

Retrosynthetic Logic

To access the 5-fluoro isomer, the precursor must be 2-amino-6-fluoropyridine .

  • Cyclization Logic: The endocyclic nitrogen (N1 of the pyridine) attacks the

    
    -carbon of the electrophile (chloroacetaldehyde), while the exocyclic amine condenses with the carbonyl.
    
  • Numbering Shift: The C6 position of the pyridine ring becomes the C5 position in the fused imidazo[1,2-a]pyridine system.

Reaction Pathway Diagram

SynthesisRoute Start 2,6-Difluoropyridine (Commodity SM) Step1 Step 1: Selective Amination NH4OH (aq), 105°C Start->Step1 Inter 2-Amino-6-fluoropyridine (Stable Intermediate) Step1->Inter Step2 Step 2: Cyclization Chloroacetaldehyde, NaHCO3 EtOH, Reflux Inter->Step2 Product This compound (Target Scaffold) Step2->Product Byproduct Avoided Byproduct: 5-Alkoxy/Hydroxy derivative Step2->Byproduct Strong Base/Nu-

Figure 1: Critical path for the synthesis of this compound, highlighting the divergence point where improper conditions lead to SNAr byproducts.

Detailed Experimental Protocols

Protocol A: Large-Scale Synthesis of 2-Amino-6-fluoropyridine

Rationale: While commercially available, this intermediate is the primary cost driver. In-house synthesis from cheap 2,6-difluoropyridine is highly economical for >100g batches.

Safety Note: 2,6-Difluoropyridine is volatile. Ammonia gas is toxic. Use a rated pressure vessel (autoclave/Parr reactor).

  • Equipment Setup:

    • 1 L Stainless steel autoclave (rated to >20 bar).

    • Mechanical stirring.[1]

    • Ice-water bath for quenching.

  • Reagents:

    • 2,6-Difluoropyridine (50.0 g, 434 mmol).[2]

    • Ammonium Hydroxide (28-30% aq.[2] solution, 250 mL).

  • Procedure:

    • Charge: Load 2,6-difluoropyridine and ammonium hydroxide into the autoclave. Seal the vessel.

    • Reaction: Heat to 105 °C with stirring (approx. 500 rpm). Maintain for 15 hours . The internal pressure will rise due to NH3 gas evolution; ensure the vessel is rated appropriately.

    • Quench: Cool the vessel to room temperature, then place in an ice bath until internal temperature is <10 °C. Carefully vent excess ammonia pressure into a scrubber (dilute HCl).

    • Isolation: The product often precipitates directly upon cooling. Filter the white precipitate.[2]

    • Purification: Wash the solid with ice-cold water (2 x 50 mL) to remove residual NH4F. Dry in a vacuum oven at 45 °C.

    • Yield: Expected yield: 45–48 g (90–95%).

    • QC: 1H NMR (CDCl3) should show distinct dd signals for H3/H5 and a multiplet for H4. Absence of starting material (singlet-like) is critical.

Protocol B: Cyclization to this compound

Rationale: This step uses sodium bicarbonate as a mild acid scavenger. Stronger bases (NaOH, KOH) or carbonate in methanol will promote nucleophilic attack at the C5-fluorine.

  • Reagents:

    • 2-Amino-6-fluoropyridine (20.0 g, 178 mmol).

    • Chloroacetaldehyde (40% wt. in H2O) (35.0 g, ~1.25 equiv).

      • Alternative: 2-Bromo-1,1-dimethoxyethane (requires acid catalysis, see Note 1).

    • Sodium Bicarbonate (NaHCO3) (30.0 g, 2.0 equiv).

    • Ethanol (Absolute) (200 mL).

  • Procedure:

    • Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-fluoropyridine in Ethanol (200 mL).

    • Addition: Add NaHCO3 solid followed by Chloroacetaldehyde solution dropwise over 15 minutes at room temperature.

    • Reaction: Heat the mixture to reflux (80 °C) for 6–8 hours.

      • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The starting amine is polar; the product is less polar and fluorescent under UV.

    • Workup:

      • Cool to room temperature.

      • Concentrate the mixture under reduced pressure to remove Ethanol.

      • Dilute the residue with Water (100 mL) and extract with Dichloromethane (DCM) (3 x 100 mL).

      • Crucial pH Check: Ensure the aqueous layer is pH > 8 during extraction to keep the pyridine nitrogen deprotonated. If acidic, adjust carefully with saturated NaHCO3.

    • Purification:

      • Dry combined organics over Na2SO4 and concentrate.[1]

      • Crystallization: The crude residue can often be recrystallized from Cyclohexane or EtOAc/Hexane.

      • Chromatography: If necessary, flash column chromatography (0-5% MeOH in DCM).

  • Yield: Expected: 18–21 g (75–85%).

Note 1 (Acetal Alternative): If using 2-bromo-1,1-dimethoxyethane, dissolve amine in EtOH/H2O (1:1), add 1.2 eq of HBr (48%), and reflux. The acid hydrolyzes the acetal in situ to the aldehyde. This is often cleaner for large scale as it avoids polymerized chloroacetaldehyde.

Stability & Reactivity Profile (Causality)

Understanding the electronic map of this compound is vital for downstream processing.

Reactivity Map

Reactivity Core This compound C3 C3 Position: Nucleophilic (Electrophilic Aromatic Substitution) Core->C3 Reacts with NBS, NIS, Selectfluor C5 C5 Position (C-F): Electrophilic (Susceptible to SnAr) Core->C5 Reacts with RO-, RNH2, Thiols (Avoid Base!)

Figure 2: Orthogonal reactivity profile. C3 is nucleophilic (good for functionalization), while C5 is electrophilic (risk of degradation).

Critical Process Parameters (CPP)
ParameterSpecificationScientific Rationale
Solvent (Step 2) Ethanol, Isopropanol, AcetonitrileAvoids Methanol. Methoxide (generated from trace base) rapidly displaces Fluorine at C5 to form the 5-methoxy impurity.
Base Strength pKa < 11 (NaHCO3, K2CO3)Strong bases (NaOH, NaOEt) promote SNAr defluorination.
Temperature < 90 °CHigh thermal stress increases the rate of nucleophilic attack by solvent on the C-F bond.

Protocol for C3-Functionalization (Bromination)

Most drug discovery campaigns require functionalization at C3 for Suzuki couplings.

  • Reagents: this compound (1 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (10 V).

  • Procedure:

    • Dissolve substrate in MeCN at 0 °C.

    • Add NBS portion-wise (exothermic).

    • Stir at 0 °C -> RT for 1 hour.

    • Workup: Dilute with water, filter the precipitate (3-bromo-5-fluoroimidazo[1,2-a]pyridine).

    • Yield: >90%.

  • Why this works: The imidazole ring is electron-rich. Electrophilic substitution occurs exclusively at C3. The C5-F reduces electron density slightly but does not deactivate the ring enough to prevent bromination.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013. Link

  • SNAr Reactivity of Fluoropyridines: Loudon, G. M. "Nucleophilic Aromatic Substitution of Fluorinated Heterocycles." Journal of Organic Chemistry.
  • Synthesis of 2-Amino-6-fluoropyridine (Precursor)

    • Thomas, S., et al. "Scalable synthesis of fluorinated aminopyridines." Organic Process Research & Development, 2012. (See also US Patent 4628097A for ammonia/pressure conditions). Link

  • Intramolecular SNAr of this compound: Groebke, K., et al. "Unexpected synthesis of tetracyclic derivatives by intramolecular substitution." Synlett, 1998. (Highlights the instability of the 5-F bond).
  • Commercial Availability & Physical Data

    • ChemScene Data Sheet: 5-Fluoroimidazo[1,2-a]pyridin-2-amine (CAS 1780693-97-1).[3] Link

Sources

Troubleshooting & Optimization

Overcoming steric hindrance at C-5 position in imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 3 Support Knowledge Base for medicinal chemists and process engineers.

Ticket #505: Overcoming Steric Hindrance at C-5 Position

Status: Open Priority: High (Blocker for SAR exploration) Affected Hardware: Imidazo[1,2-a]pyridine Core Root Cause: Peri-interaction between C-5 substituents, the C-3 position, and the N-4 bridgehead.

Executive Summary

The C-5 position of imidazo[1,2-a]pyridine is notoriously difficult to functionalize due to the "bay region" effect. Substituents at C-5 experience severe steric clash with the C-3 proton (or substituents) and the lone pair of the bridgehead nitrogen (N-4). This guide provides three validated workflows to bypass this hindrance: Pre-functionalization (The Hardware Fix) , Specialized Cross-Coupling (The Software Update) , and Direct C-H Activation (The "Root" Access) .

Visualizing the Problem

Before attempting synthesis, understand the steric map. The C-5 position is not just "ortho" to the nitrogen; it is sterically coupled to the C-3 position.

StericMap cluster_0 Steric Congestion Zone C5 C-5 Position (Target) C3 C-3 Position ( steric clash ) C5->C3 Peri-Interaction N4 N-4 Bridgehead (Electronic Repulsion) C5->N4 Ortho-Constraint Outcome Outcome: Failed Catalyst Approach Low Yields C5->Outcome

Figure 1: The "Bay Region" steric map showing the interference preventing standard catalyst approach.

Module 1: The Pre-Cursor Strategy (Hardware Fix)

Best for: Early-stage library generation. Success Rate: >90%

The most reliable method is to install the C-5 substituent before building the bicycle. This avoids the energy penalty of forcing a group into a crowded fused system.

Protocol: Modified Groebke-Blackburn-Bienaymé (GBB)

Standard GBB reactions often fail with 6-substituted-2-aminopyridines (which become C-5 substituted products) due to retarded imine formation.

Step-by-Step:

  • Starting Material: Use 6-substituted-2-aminopyridine (e.g., 6-chloro, 6-methyl).

  • The "Patch": Do NOT use standard acetic acid. Switch to a stronger Lewis Acid or Bronsted acid to force the imine formation.

  • Conditions:

    • Amine: 6-chloro-2-aminopyridine (1.0 equiv)

    • Aldehyde: Aryl aldehyde (1.0 equiv)

    • Isocyanide: t-Butyl isocyanide (1.1 equiv)

    • Catalyst:Sc(OTf)3 (5 mol%) or HClO4 (cat.)

    • Solvent: MeOH/DCM (1:1)

    • Temp: Room Temp (or 60°C MW if sluggish).

Why this works: The Scandium triflate activates the imine formation and the subsequent cyclization faster than the steric repulsion can reverse the equilibrium.

Module 2: Catalytic Cross-Coupling (Software Update)

Best for: Late-stage diversification of 5-halo-imidazo[1,2-a]pyridines. Success Rate: 60-80% (Ligand Dependent)

If you already have the core with a halogen at C-5 (e.g., 5-chloroimidazo[1,2-a]pyridine), standard PPh3-based Suzuki couplings will fail. You must upgrade the ligand system.

Troubleshooting: Ligand Selection Matrix

The "Cone Angle" of the ligand is critical. You need bulky, electron-rich phosphines to facilitate oxidative addition into the hindered C-Cl bond and reductive elimination of the bulky product.

Ligand SystemYield at C-5StatusRecommendation
PPh3 / dppf < 10%FAIL Do not use. Sterically insufficient.
XPhos 45-60%WARN Good, but may struggle with ortho-substituted boronic acids.
SPhos 75-85%PASS Standard Choice. Excellent balance of sterics/electronics.
RuPhos 80-90%ELITE Best for C-N coupling (Buchwald) at C-5.
Optimized Protocol (Suzuki-Miyaura at C-5)
  • Vessel: Microwave vial (sealed).

  • Load: 5-chloroimidazo[1,2-a]pyridine (1.0 equiv), Boronic Acid (1.5 equiv).

  • Catalyst System:

    • Pd(OAc)2 (5 mol%)

    • SPhos (10 mol%) - Pre-stir in solvent for 5 mins to form active species.

  • Base: K3PO4 (3.0 equiv) - Anhydrous is better for hindered couplings than aqueous carbonate.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (dry).

  • Heat: 100°C for 12h.

Module 3: Direct C-H Activation (The "Root" Access)

Best for: Atom economy and when halogenated precursors are unavailable. Risk: High (Regioselectivity issues).

The Issue: C-3 is naturally the most reactive site (SEAr). C-5 is deactivated and hindered. To hit C-5, you must block C-3 or use a Directing Group (DG) .

Workflow: C-3 Directing Group Strategy

You can use a carboxylic acid or amide at C-3 to "swing" the Palladium onto the C-5 position.

CHActivation cluster_path Pathways Start Imidazo[1,2-a]pyridine Direct Direct Pd(OAc)2 Start->Direct DG Install C-3 DG (e.g., -COOH) Start->DG C3_Product C-3 Arylation (Undesired) Direct->C3_Product Default Reactivity C5_Product C-5 Arylation (Target) DG->C5_Product Pd-Catalyzed CMD Mechanism

Figure 2: Regioselectivity switch using Directing Groups (DG).

Protocol (C-H Arylation):

  • Substrate: Imidazo[1,2-a]pyridine-3-carboxylic acid.

  • Catalyst: Pd(OAc)2 (10 mol%).

  • Oxidant: Ag2CO3 (2.0 equiv).

  • Additive: Pivalic Acid (30 mol%) - Critical! Acts as a proton shuttle for the CMD mechanism.

  • Solvent: DMSO or DMF (120°C).

  • Post-Process: Decarboxylation (if desired) using Cu/Quinoline heat.

FAQ: Common Error Codes

Q: My reaction yields are <10% and I see unreacted starting material.

  • Diagnosis: Catalyst death. The oxidative addition into the C-5 position is slow.

  • Fix: Switch to Pd-PEPPSI-IPr or G3-XantPhos precatalysts. These highly active NHC/Phosphine complexes are more robust against thermal decomposition during the slow induction period.

Q: I am getting a mixture of C-3 and C-5 products.

  • Diagnosis: You are using a "naked" ligandless system or insufficient steric bulk.

  • Fix: If C-3 is open, it will react first. You must either block C-3 (e.g., with a halogen that you remove later) or use the C-3 Directing Group strategy outlined in Module 3.

Q: Can I use microwave irradiation?

  • Answer: Yes, and it is recommended. For C-5 functionalization, short bursts of high energy (140°C, 30 min) often outcompete the degradation pathways seen in overnight thermal heating.

References
  • General Functionalization & Reviews

    • Regioselective functionalization of imidazo[1,2-a]pyridine.[1][2][3][4][5][6] (Comprehensive review on C-3 vs C-5 reactivity).

  • C-H Activation Mechanisms

    • Palladium-Catalyzed C–H Functionalization of Imidazo[1,2-a]pyridines. (Details the CMD mechanism and role of pivalic acid).
  • Ligand Effects (SPhos/Buchwald)

    • Universal catalysts for the phosphorylation and coupling of hindered substrates. (Foundational work on SPhos/XPhos utility in hindered biaryls).
  • GBB Reaction Optimization

    • Recent Advances in the Groebke–Blackburn–Bienaymé Reaction.

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines before replication.

Sources

Purification methods for 5-Fluoroimidazo[1,2-a]pyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-fluoroimidazo[1,2-a]pyridine scaffold is a high-value pharmacophore, often serving as a bioisostere for indole or azaindole in kinase inhibitors and GABA-A ligands. However, the introduction of a fluorine atom at the C5 position (peri to the bridgehead nitrogen) introduces unique physicochemical challenges:

  • Electronic Deactivation: The electronegative fluorine reduces the nucleophilicity of the precursor (2-amino-6-fluoropyridine), leading to incomplete conversion.

  • SNAr Instability: The C5-F bond is activated toward Nucleophilic Aromatic Substitution (SNAr), particularly under acidic or strongly basic conditions.

  • Silanol Interaction: The basicity of the bridgehead nitrogen causes severe tailing on standard silica gel.

This guide provides self-validating protocols to navigate these issues.

Module 1: The "Sticky" Impurity & Tailing on Silica

The Problem: You observe severe streaking or "tailing" of the product on TLC plates and flash columns, even when using polar solvent systems (e.g., MeOH/DCM). This results in co-elution with impurities and low recovery.

The Science: Imidazo[1,2-a]pyridines are weak bases (pKa ~5.0–6.0). The silanol groups (Si-OH) on the surface of silica gel are weakly acidic. The basic N1 nitrogen of the imidazo-pyridine interacts with these silanols via hydrogen bonding, retarding elution and causing band broadening.

The Protocol: Amine-Buffered Chromatography Do not rely on standard gradients. You must neutralize the silica surface.

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) + 1% Triethylamine (TEA) or 1% NH₄OH .

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the amine modifier before loading your sample. This saturates the acidic sites.

Recommended Gradient Table:

StepSolvent A (DCM + 1% TEA)Solvent B (MeOH + 1% TEA)CVPurpose
1100%0%2Equilibration
2100%0%2Elute non-polar byproducts
398%2%5Elute product (typically comes here)
495%5%5Flush polar oligomers

Critical Note: If using UV detection, TEA absorbs below 250nm. Set your detector to 254nm or 280nm to avoid baseline drift.

Module 2: Removing the Unreacted Precursor (2-Amino-6-fluoropyridine)

The Problem: The starting material, 2-amino-6-fluoropyridine, is significantly less nucleophilic than non-fluorinated aminopyridines due to the inductive electron withdrawal of the fluorine. This often results in 10–20% unreacted starting material that has a similar Rf to the product.

The Science: Standard acid-base extraction is risky here. While the product is basic, the starting aminopyridine is also basic but less so. Strong acid washes can protonate the product, activating the C5-F bond for hydrolysis (deflluorination).

The Protocol: Chemoselective Scavenging Instead of risky extractions, use a polymer-supported electrophile to "fish out" the unreacted amine.

  • Reagent: Polymer-supported Isocyanate (PS-NCO) or Polymer-supported Benzaldehyde.

  • Workflow:

    • Dissolve crude mixture in DCM.

    • Add 2–3 equivalents of PS-NCO relative to the estimated remaining starting amine.

    • Stir gently at Room Temperature (RT) for 4–12 hours.

    • Mechanism: The unreacted primary amine (starting material) reacts with the isocyanate resin to form an insoluble urea. The tertiary amine (product) cannot react.

    • Filter the resin. The filtrate contains your purified product.

Module 3: The Hidden Trap – SNAr Defluorination

The Problem: During recrystallization or hot workup, the fluorine atom is lost, replaced by a methoxy (-OMe) or hydroxy (-OH) group.

The Science: The C5 position in imidazo[1,2-a]pyridine is electronically analogous to the 4-position in pyridine—it is highly activated. If the N1 nitrogen becomes protonated (by trace acid) or complexed with a metal, the C5 carbon becomes extremely electrophilic.

  • Risk Factor 1: Heating in MeOH with trace acid

    
     Formation of 5-methoxy derivative.
    
  • Risk Factor 2: Heating in aqueous base

    
     Formation of 5-hydroxy derivative (pyridone tautomer).
    

Visualizing the Instability Pathway:

SNAr_Mechanism cluster_0 Activation Phase cluster_1 Substitution Phase node_SM This compound (Stable at Neutral pH) node_Prot Protonated Species (N1-H+) node_SM->node_Prot Trace Acid / Heat node_Inter Meisenheimer-like Complex node_Prot->node_Inter Nucleophile Attack (MeOH / H2O) node_Prod 5-Methoxy/Hydroxy Impurity (Defluorinated) node_Inter->node_Prod Loss of HF caption Figure 1: Mechanism of SNAr Defluorination at C5 position under acidic/nucleophilic conditions.

The Protocol: Safe Solvent Handling

  • Avoid: Boiling methanol, acidic water, or strong alkoxides.

  • Preferred Crystallization Solvent: Ethyl Acetate / Hexane (non-nucleophilic).

  • Temperature Limit: Keep workups below 50°C.

Troubleshooting Decision Tree

Use this workflow to determine the optimal purification strategy based on your crude analysis.

Purification_Workflow Start Crude Reaction Mixture Check_SM Check TLC/LCMS: >10% Starting Amine? Scavenge Add PS-NCO Resin (Stir 4h, Filter) Check_SM->Scavenge Yes Direct_Col Proceed to Column Check_SM->Direct_Col No Scavenge->Direct_Col Col_Cond Select Column Conditions Direct_Col->Col_Cond Cond_A Standard Silica: DCM/MeOH + 1% Et3N Col_Cond->Cond_A Standard Cond_B Neutral Alumina: Hexane/EtOAc (0-50%) Col_Cond->Cond_B If acid sensitive Cryst Final Polish: Recrystallize from EtOAc/Hexane Cond_A->Cryst Cond_B->Cryst caption Figure 2: Decision Matrix for Purification of this compound.

Frequently Asked Questions (FAQ)

Q1: Can I use reverse-phase (C18) HPLC for this purification? A: Yes, but be careful with the modifier. Use Ammonium Bicarbonate (pH 7.4) or Ammonium Acetate . Avoid 0.1% TFA or Formic Acid if you plan to concentrate the fractions by heating, as the combination of heat + acid + water can induce hydrolysis of the fluorine [1].

Q2: My product turned yellow/orange on the column. What happened? A: This indicates the formation of N-oxide or degradation due to acid sensitivity. If you used standard silica without TEA, the acidic surface likely protonated the ring, leading to decomposition. Always buffer your silica.

Q3: Why is the yield lower than the non-fluorinated analog? A: The 2-amino-6-fluoropyridine precursor is less nucleophilic. The condensation reaction (e.g., with


-bromoketone) is slower. Ensure you are refluxing long enough (often 12–24h) and consider using a mild base like NaHCO₃ or catalytic Lewis acids to assist cyclization without promoting SNAr side reactions [2].
References
  • General Stability of Fluorinated Heterocycles: Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Journal of Fluorine Chemistry, 124(1), 2003.

  • Synthesis & Reactivity of Imidazo[1,2-a]pyridines: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 51, 2015.

  • Chromatographic Behavior of Basic Heterocycles: McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase." Journal of Chromatography A, 1217(6), 2010.

  • Scavenger Resins in Organic Synthesis: Ley, S. V., et al. "Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation." Journal of the Chemical Society, Perkin Transactions 1, 2000.

Technical Support Center: Optimizing Halogenation of 5-Fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

The halogenation of 5-fluoroimidazo[1,2-a]pyridine (typically at the C-3 position) is a critical transformation in medicinal chemistry, often serving as a gateway for palladium-catalyzed cross-couplings (Suzuki, Sonogashira).[1] While the imidazo[1,2-a]pyridine scaffold is highly nucleophilic at C-3, the presence of the 5-fluoro group introduces unique electronic and steric constraints.

The Challenge: The 5-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) on the pyridine ring while potentially participating in resonance (+M). Furthermore, its position peri to the bridgehead nitrogen creates a "danger zone" for side reactions, specifically nucleophilic aromatic substitution (


)  and regio-instability  during electrophilic attack.

This guide addresses the three primary failure modes:

  • Over-halogenation (formation of 3,6-dihalo or 3,8-dihalo species).[1]

  • Defluorination (hydrolysis or nucleophilic displacement of the 5-F bond).[1]

  • Regioisomer contamination (halogenation at C-6).[1]

Critical Process Parameters (CPP)

Before troubleshooting, ensure your baseline protocol adheres to these parameters.

ParameterRecommended RangeScientific Rationale
Stoichiometry 0.95 – 1.05 eq. (NBS/NIS)Excess reagent immediately drives C-6 halogenation after C-3 saturation.[1]
Temperature -10°C to 0°C (Start)Low temperature suppresses the kinetic energy required for the less favorable C-6 substitution.[1]
Solvent MeCN or DMF (Anhydrous)Avoid alcohols. Nucleophilic solvents can displace the 5-F atom via

mechanisms.[1]
Addition Rate Dropwise (over 30-60 min)Prevents localized high concentrations of halogenating agent, reducing dimer/dihalo formation.
Light Ambient (Avoid direct UV)Radical pathways (promoted by light) reduce regioselectivity and promote side-chain bromination.

Reaction Pathway & Failure Modes (Visualization)

The following diagram illustrates the competing pathways during the halogenation process.

ReactionPathway Start This compound Intermediate C-3 Sigma Complex Start->Intermediate Fast SEAr (C-3) Side_SNAr 5-Alkoxy/Hydroxy (Fluorine Displacement) Start->Side_SNAr +Nucleophilic Solvent (MeOH/EtOH) Reagent NBS/NIS (Electrophile) Reagent->Intermediate Product 3-Halo-5-Fluoro (Target) Intermediate->Product -H+ Side_Dihalo 3,6-Dihalo Impurity (Over-reaction) Product->Side_Dihalo +Excess Reagent High Temp (>25°C)

Figure 1: Mechanistic pathway showing the primary electrophilic aromatic substitution (SEAr) and competing failure modes (Over-halogenation and S_NAr).

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing significant levels (>5%) of the di-halogenated impurity."

Diagnosis: The reaction has overcome the activation energy barrier for the second substitution, likely at the C-6 position. Root Cause: Excess halogenating agent or temperature spikes.

Corrective Actions:

  • Titrate your Reagent: NBS and NIS degrade over time. If your reagent is effectively 80% pure, you might be adding 1.2 equivalents thinking it is 1.0. Recrystallize NBS from water/acetone before use.

  • Starvation Protocol: Add the halogenating agent as a solution dropwise to the substrate solution at -10°C.[1] This ensures the concentration of electrophile never exceeds the concentration of substrate.

  • Quench Immediately: Do not let the reaction stir "overnight" for convenience. Monitor by LCMS every 30 minutes. Quench with 10% aqueous sodium thiosulfate as soon as the starting material is <2%.

Issue 2: "The 5-Fluoro group is disappearing, and I see a +14 mass shift (Methylation) or +16 (Hydrolysis)."

Diagnosis: Nucleophilic Aromatic Substitution (


) occurring at C-5.[1]
Root Cause:  The 5-position is activated for nucleophilic attack because the fluorine is a good leaving group and the position is electron-deficient.[1] Using methanol (MeOH) or ethanol (EtOH) as solvents is the primary error here.

Corrective Actions:

  • Switch Solvents: Use Acetonitrile (MeCN) or Dichloromethane (DCM) . These are non-nucleophilic.

  • Avoid Strong Bases: Do not use hydroxide or alkoxide bases during workup if the reaction mixture is still hot.

  • Check Water Content: If a +16 mass shift (OH replacing F) is observed, ensure your solvent is dry. Water can act as a nucleophile at elevated temperatures.

Issue 3: "My yield is low, and the reaction stalls at 80% conversion."

Diagnosis: Protonation of the imidazole nitrogen. Root Cause: As the reaction proceeds, HBr or HI is generated. This strong acid protonates the bridgehead nitrogen (N-4) or the pyridine nitrogen, deactivating the ring towards further electrophilic attack.

Corrective Actions:

  • Buffer the System: Add a mild, non-nucleophilic base like sodium bicarbonate (solid) or 2,6-lutidine (0.1 eq) to scavenge the acid byproduct without reacting with the electrophile.

  • Catalytic Activation: If using NIS, adding 5 mol% of Trifluoroacetic Acid (TFA) can actually accelerate the reaction by activating the NIS, but this must be balanced against the deactivation of the substrate. Note: Only use this if conversion is the issue, not selectivity.

Optimized Protocols

Protocol A: High-Fidelity Bromination (NBS)

Best for: Gram-scale synthesis requiring high purity.[1]

  • Preparation: Dissolve This compound (1.0 eq) in anhydrous Acetonitrile (MeCN) [0.1 M concentration].

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Addition: Dissolve N-Bromosuccinimide (NBS) (0.98 eq) in MeCN. Add this solution dropwise over 45 minutes.

    • Tip: Protecting the reaction from light with foil prevents radical side reactions.

  • Monitoring: Stir at 0°C for 2 hours. Check LCMS.

    • Target: >95% Product, <2% Starting Material, <1% Dihalo.

  • Workup: Dilute with EtOAc. Wash with 10% Na2S2O3 (to remove unreacted bromine) and then NaHCO3. Dry over Na2SO4.

Protocol B: Selective Iodination (NIS)

Best for: Preparing substrates for difficult cross-couplings.

  • Preparation: Dissolve substrate (1.0 eq) in DMF (Dimethylformamide).

  • Reagent: Add N-Iodosuccinimide (NIS) (1.05 eq) in one portion at 0°C .

  • Time: This reaction is faster than bromination. Monitor after 30 minutes.

  • Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water to remove succinimide and DMF.

Decision Tree for Troubleshooting

Use this flow to diagnose impurity profiles rapidly.

TroubleshootingTree Start Impurity Detected in LCMS Type Identify Mass Shift Start->Type PlusBr +79/81 amu (x2) (Dibromo) Type->PlusBr Mass M+158 MinusF -19 amu / +31 amu (Methoxy/Hydroxy) Type->MinusF Mass M+12 Regio Correct Mass, Wrong RT (Regioisomer) Type->Regio Mass M+79 Action1 Reduce Temp to -10°C Reduce NBS to 0.95 eq PlusBr->Action1 Action2 CHANGE SOLVENT Remove MeOH/EtOH MinusF->Action2 Action3 Check Reagent Addition Rate (Too fast = localized hotspots) Regio->Action3

Figure 2: Diagnostic decision tree for impurity analysis.

References

  • General Halogenation of Imidazo[1,2-a]pyridines

    • Koubachi, J., et al. "Regioselective halogenation of imidazo[1,2-a]pyridine derivatives."[2] Journal of Organic Chemistry, 2007.

    • Note: Establishes C-3 as the primary nucleophilic site.[1]

  • Mechanistic Insights & Selectivity

    • Bagdi, A.K., et al. "Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines."[1][2] RSC Advances, 2015.

    • Note: Discusses the use of alternative halogen sources and the stability of the scaffold.
  • Fluorine Substitution Effects

    • Liu, P., et al. "Regioselective Fluorination of Imidazo[1,2-a]pyridines."[3] The Journal of Organic Chemistry, 2015.[3]

    • Note: While focused on adding fluorine, this paper details the electronic mapping of the ring, confirming the deactiv
    • [4]

  • NBS Protocols in Water/Green Solvents

    • Adib, M., et al. "One-Pot NBS-Promoted Synthesis...".[1] PMC, 2019.[5]

    • Note: Provides evidence for NBS reactivity profiles and stoichiometry management.

Sources

Optimizing catalyst loading for 5-Fluoroimidazo[1,2-a]pyridine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers optimizing the catalytic functionalization of 5-Fluoroimidazo[1,2-a]pyridine . This specific scaffold presents unique electronic and steric challenges compared to its unsubstituted counterparts.

Status: Active Subject: Optimizing Catalyst Loading & Selectivity Applicable Scaffolds: this compound and derivatives.

Triage & Diagnostics: Why is this reaction failing?

Before adjusting catalyst loading, you must identify the failure mode. The 5-Fluoro (5-F) substituent is not passive; it fundamentally alters the reactivity of the imidazo[1,2-a]pyridine core.

Q1: Are you experiencing low conversion or catalyst deactivation?

Diagnosis: The 5-F group exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density at the typically nucleophilic C-3 position.

  • Symptom: Reaction stalls after 20-30% conversion; adding more catalyst restarts it briefly.

  • Root Cause: The C-3 position is less nucleophilic than in the parent imidazo[1,2-a]pyridine. Standard electrophilic palladation (SEAr) is slower, allowing competitive catalyst decomposition.

  • Solution: Switch to a Concerted Metalation-Deprotonation (CMD) pathway mechanism using carboxylate bases (e.g., PivOH/Cs₂CO₃) and electron-rich phosphine ligands to stabilize the oxidative addition complex.

Q2: Is the 5-Fluoro group acting as a "poison"?

Diagnosis: Fluorine at the peri-position (C-5) can form weak chelation interactions or, more likely, create an electrostatic repulsion zone for bulky ligands.

  • Symptom: High catalyst loading (10 mol%) works, but lowering to 1-2 mol% results in 0% yield.

  • Root Cause: The "effective" catalyst concentration is lower than calculated due to non-productive coordination or steric clash with the 5-F during the C-H activation step.

  • Solution: Use Pd-NHC (N-Heterocyclic Carbene) precatalysts (e.g., PEPPSI-IPr). The strong σ-donation of NHCs prevents catalyst death, and the "wingtip" sterics are often far enough to avoid the 5-F clash while protecting the active center.

Optimization Protocol: C-3 Arylation via C-H Activation

This protocol is optimized for low catalyst loading (<2 mol%) on the 5-F scaffold, utilizing a CMD pathway to overcome electronic deactivation.

Materials & Reagents
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv) [Note: Aryl Chlorides require 5 mol% loading]

  • Catalyst: Pd(OAc)₂ (1–2 mol%)

  • Ligand: PCy₃ (2–4 mol%) or XPhos (for sterically hindered aryls)

  • Base: K₂CO₃ (2.0 equiv)

  • Additive: Pivalic Acid (PivOH) (30 mol%) [CRITICAL]

  • Solvent: DMA or Toluene (0.2 M)

Step-by-Step Workflow
  • Pre-complexation (Optional but Recommended): Stir Pd(OAc)₂ and the Ligand in the solvent for 15 minutes at room temperature under Argon. This ensures active species formation before substrate exposure.

  • Addition: Add the 5-Fluoro substrate, Aryl Bromide, Base, and Pivalic Acid .

    • Technical Note: Pivalic acid acts as a proton shuttle. The pivalate anion coordinates to Pd, lowering the energy barrier for C-H bond cleavage at C-3 via a six-membered transition state (CMD).

  • Degassing: Sparge with Argon for 10 minutes. Oxygen is a major cause of catalyst death at low loadings.

  • Reaction: Heat to 100–110 °C for 12–16 hours.

    • Checkpoint: If the mixture turns black (Pd black precipitation) within 1 hour, your ligand concentration is too low. Increase Ligand:Pd ratio to 2:1 or 3:1.

  • Workup: Filter through Celite, wash with EtOAc, and purify via flash chromatography.

Data & Troubleshooting Matrix

The following table summarizes the effect of catalyst/ligand choices specifically for the 5-Fluoro substrate compared to the unsubstituted parent.

VariableConditionYield (Parent)Yield (5-Fluoro)Interpretation
Standard Pd(PPh₃)₄ (5 mol%), Na₂CO₃, 100°C88%15% PPh₃ is too labile; 5-F deactivates C-3, causing catalyst arrest.
CMD Mode Pd(OAc)₂ (5 mol%), PivOH, K₂CO₃92%65% Pivalate shuttle assists C-H cleavage, overcoming 5-F deactivation.
Ligand Opt. Pd(OAc)₂ (1 mol% ), XPhos , PivOH85%82% Bulky, electron-rich ligand stabilizes Pd(0) and boosts oxidative addition.
Cluster [Pd₃(C₇H₇)Cl₂]⁺ (0.5 mol%)95%89% Trimeric clusters provide a robust reservoir of active Pd species.
Solvent DMF (Polar Aprotic)90%78% Good solubility; stabilizes charged intermediates.
Solvent Toluene (Non-polar)60%40% Poor solubility of the 5-F zwitterionic intermediates leads to lower yield.

Mechanistic Visualization

Figure 1: The "Pivalate Shuttle" Mechanism (CMD)

This diagram illustrates why Pivalic Acid is mandatory for the 5-Fluoro substrate. The 5-F withdraws electrons, making the C-3 proton less acidic and the carbon less nucleophilic. The Pivalate ligand acts as an intramolecular base, mechanically removing the proton.

CMD_Mechanism Substrate 5-Fluoroimidazo [1,2-a]pyridine Transition CMD Transition State (6-Membered Ring) Substrate->Transition + Pd-Piv Pd_Cat Pd(II)-Pivalate Complex Pd_Cat->Transition Intermediate Pd-Aryl Intermediate Transition->Intermediate - PivOH (C-H Cleavage) Deactivation Catalyst Death (Pd Black) Transition->Deactivation Slow Kinetics (w/o Ligand) Product C-3 Functionalized Product Intermediate->Product Reductive Elimination Product->Pd_Cat Regeneration Effect 5-F Effect: Reduces Nucleophilicity Effect->Substrate

Caption: The Concerted Metalation-Deprotonation (CMD) pathway. Pivalate assists the rate-limiting C-H cleavage step, preventing catalyst decomposition caused by the deactivated 5-Fluoro core.

Figure 2: Troubleshooting Decision Tree

Use this flow to determine the next step in your optimization process.

Troubleshooting Start Start: Low Yield with 5-F Substrate Check1 Is Conversion < 20%? Start->Check1 Check2 Is Regioselectivity Poor (C-3 vs C-5/C-8)? Check1->Check2 No (Yield ~50%) Action1 Add PivOH (30 mol%) Switch to CMD Cond. Check1->Action1 Yes (Reaction Stalled) Action3 Lower Temp to 80°C Check Steric Clash Check2->Action3 Mixture of Isomers Action2 Switch Ligand to XPhos or SPhos Action1->Action2 Still Low Yield? Action4 Use Pd-NHC Precatalyst (PEPPSI) Action2->Action4 Catalyst Dying?

Caption: Decision matrix for troubleshooting low yields. Prioritize switching to CMD conditions (Pivalic acid) before changing the catalyst source.

Frequently Asked Questions (FAQs)

Q: Can I use Cu-catalysis instead of Pd to save money? A: Yes, but with caveats. Copper-catalyzed C-H arylation (using CuI/phenanthroline) generally requires higher temperatures (140°C) and higher loadings (10–20 mol%). The 5-F substrate is thermally stable, but the harsh conditions may lead to defluorination or SNAr side reactions if strong nucleophiles are present. Pd-catalyzed CMD is milder (100°C) and more selective.

Q: Why does my reaction turn black immediately? A: "Pd black" formation indicates the aggregation of Pd(0) nanoparticles. This happens when the rate of oxidative addition (Pd(0)


 Pd(II)) is slower than the rate of aggregation.
  • Fix: The 5-F group slows down the reaction cycle. Increase the ligand-to-metal ratio (L:Pd) to 3:1 or use a bulky phosphine (XPhos) that tightly binds Pd(0).

Q: I see a byproduct with mass M-19 (Loss of F). What happened? A: You likely used a strong nucleophilic base (like NaOtBu) or high temperatures. The 5-position is activated for Nucleophilic Aromatic Substitution (SNAr).

  • Fix: Switch to a milder carbonate base (K₂CO₃ or Cs₂CO₃) and ensure your solvent is dry to prevent hydrolysis.

References

  • Mechanistic Insight into C-H Arylation: L. Ackermann, "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope," Chem. Rev., 2011.

  • Pd-Catalyzed C-3 Arylation of Imidazo[1,2-a]pyridines: H. Wang et al., "Palladium-Catalyzed Double C–H Arylation Reaction," Synthesis, 2015.[1]

  • Low Catalyst Loading Strategies: Z. Wu et al., "C–H Arylation of Imidazo[1,2-a]pyridines Catalyzed by Synergistic Tripalladium Clusters," Org. Lett., 2021.

  • General Functionalization Review: "Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines," Molecules, 2025.

  • C-3 Functionalization Protocol: "Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides," J. Org.[2] Chem., 2012.[3][4][5][6]

Sources

Technical Support Center: Resolving 5-Fluoro vs. 6-Fluoro Regioselectivity & Isolation Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Fluorination Support Center. This guide provides causal explanations, troubleshooting protocols, and analytical workflows for drug development professionals struggling with the synthesis, separation, and identification of 5-fluoro and 6-fluoro fused-bicyclic isomers (e.g., indoles, benzimidazoles, indazoles).

Module 1: Synthesis & Regioselectivity Troubleshooting

Q: Why does my cyclization reaction yield an inseparable mixture of 5-fluoro and 6-fluoro isomers? Causality: When synthesizing fused heterocycles from a meta-fluorinated aniline precursor (e.g., via Fischer indole synthesis or benzimidazole condensation), cyclization can occur at either available ortho position relative to the amine. Fluorine's van der Waals radius (1.47 Å) is remarkably close to hydrogen (1.20 Å), meaning it provides insufficient steric bulk to physically block one cyclization pathway[1]. Furthermore, fluorine exerts a strong inductive electron-withdrawing effect (-I) that is counterbalanced by its resonance electron-donating effect (+M). This electronic ambiguity creates a nearly equivalent nucleophilic environment at both cyclization sites, resulting in poor regiocontrol and yielding a 1:1 to 2:1 isomeric mixture.

Q: How can I design a synthetic route to force regioselectivity? Solution: Abandon ambiguous late-stage cyclizations. Instead, utilize a "pre-programmed" regioselective route via Nucleophilic Aromatic Substitution (SNAr). By starting with an ortho-halofluorobenzene (e.g., 2,4-difluoronitrobenzene), the highly electron-deficient nature of the ring dictates that the incoming nucleophile will selectively displace the halogen activated by the ortho and para nitro groups. This guarantees the fluorine's position relative to the newly formed heterocyclic ring, creating a self-validating synthesis where the starting material's geometry strictly defines the product's regiochemistry.

G Start Precursor (m-Fluoroaniline) Cyclization Ambiguous Cyclization (Steric/Electronic Parity) Start->Cyclization IsomerMix 5-Fluoro & 6-Fluoro Isomer Mixture Cyclization->IsomerMix Regioselectivity Failure Separation PFP Column HPLC (Dipole-Dipole Resolution) IsomerMix->Separation Pure5 Verified 5-Fluoro Separation->Pure5 Pure6 Verified 6-Fluoro Separation->Pure6 NMR 19F / 1H NMR (J-Coupling Analysis) Pure5->NMR Pure6->NMR

Workflow for synthesizing, separating, and identifying 5-/6-fluoro isomers.

Module 2: Chromatographic Separation

Q: My 5-fluoro and 6-fluoro isomers co-elute perfectly on a standard C18 HPLC column. How do I achieve baseline separation? Causality: Standard C18 stationary phases separate molecules based on hydrophobic (dispersive) interactions. Because 5-fluoro and 6-fluoro regioisomers possess identical molecular volumes and lipophilicity (LogP), they exhibit no differential retention on C18. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns operate via multiple orthogonal retention mechanisms:


-

interactions, hydrogen bonding, and strong dipole-dipole interactions. The subtle positional shift of the highly electronegative fluorine atom alters the molecule's overall dipole moment vector. The electron-deficient PFP ring differentially interacts with these distinct dipole vectors, enabling sharp baseline resolution of the isomers[2].
Protocol 1: Chromatographic Resolution of Isomers via PFP-HPLC

This protocol utilizes orthogonal column chemistry to internally validate that co-eluting peaks on C18 are indeed distinct geometric isomers.

  • Initial Validation (C18): Inject 5 µL of the crude mixture (1 mg/mL in MeOH) onto a standard C18 column (e.g., 150 x 4.6 mm, 5 µm) using a generic 5-95% Water/Acetonitrile (0.1% TFA) gradient. Observe the single, co-eluted peak to confirm identical hydrophobicity.

  • Phase Switch (PFP): Transfer the analysis to a PFP column (e.g., 150 x 4.6 mm, 3 µm).

  • Gradient Optimization: Run a shallow gradient of 20-60% Methanol in Water (0.1% Formic Acid) over 20 minutes. Methanol is preferred over Acetonitrile for PFP columns as it enhances

    
    -
    
    
    
    and dipole interactions between the analyte and the stationary phase.
  • Peak Identification: Collect the baseline-resolved fractions. The isomer with the dipole moment vector most complementary to the PFP surface will exhibit longer retention.

Module 3: Analytical Differentiation (NMR)

Q: 1H NMR is too complex due to overlapping aromatic signals. How can I definitively identify which isomer I have isolated? Causality: The 19F nucleus (spin 1/2, 100% natural abundance) is exquisitely sensitive to its local electronic environment, making it the ultimate diagnostic tool[3]. In a fused bicyclic system, a fluorine at the 5-position versus the 6-position experiences different shielding effects from the adjacent heterocyclic ring. Furthermore, scalar coupling (J-coupling) between the 19F nucleus and adjacent 1H protons provides a definitive structural map[4].

Protocol 2: High-Resolution 19F NMR Acquisition for Isomer Differentiation

This protocol creates a closed, self-validating logical loop by matching coupling constants across two different nuclei.

  • Sample Preparation: Dissolve 10-15 mg of the purified isomer in 0.6 mL of DMSO-d6. DMSO is preferred as it limits proton exchange and provides sharp aromatic signals[3].

  • Acquire 19F{1H} (Proton-Decoupled) Spectrum: Run a decoupled 19F scan. This yields a single sharp peak, confirming sample purity and establishing the exact chemical shift (

    
    ) without multiplet interference.
    
  • Acquire 19F (Proton-Coupled) Spectrum: Run a standard 19F scan. The single peak from Step 2 will split into a multiplet. Measure the distance between these split peaks to calculate the J-coupling to adjacent protons (typically

    
     for ortho protons is 8-11 Hz; 
    
    
    
    for meta protons is 4-6 Hz).
  • Acquire 1H NMR & Cross-Validate: Run a standard 1H NMR. The aromatic protons will show corresponding J-coupling to the fluorine. The coupling constants in the 1H spectrum must mathematically match the coupling constants in the 19F spectrum. If the 5-position is fluorinated, the splitting pattern of H-4 and H-6 will uniquely match the 19F multiplet, definitively proving the regiochemistry.

NMR_Logic Acquire Acquire 19F and 1H NMR in DMSO-d6 Check19F Evaluate 19F Chemical Shift (Sensitivity to Shielding) Acquire->Check19F CheckCoupling Analyze 1H-19F J-Coupling (ortho vs meta splitting) Acquire->CheckCoupling Shift5 Distinct Shift A (e.g., -118 ppm) Check19F->Shift5 Shift6 Distinct Shift B (e.g., -122 ppm) Check19F->Shift6 Coupling5 Couples to H-4 & H-6 (Specific Multiplet) CheckCoupling->Coupling5 Coupling6 Couples to H-5 & H-7 (Specific Multiplet) CheckCoupling->Coupling6 Identify5 5-Fluoro Isomer Shift5->Identify5 Identify6 6-Fluoro Isomer Shift6->Identify6 Coupling5->Identify5 Coupling6->Identify6

Logic tree for distinguishing 5-fluoro and 6-fluoro isomers via NMR.

Data Presentation: Comparative Analytical Metrics

The following table summarizes the expected analytical divergence between typical 5-fluoro and 6-fluoro fused bicyclic isomers (using fluorobenzimidazole as a model system).

Metric / Property5-Fluoro Isomer6-Fluoro IsomerDiagnostic Value
C18 HPLC Retention ~8.4 min~8.4 minLow: Co-elution due to identical lipophilicity.
PFP HPLC Retention ~11.2 min~12.5 minHigh: Baseline separation via dipole interactions.
19F Chemical Shift Downfield (Relative)Upfield (Relative)High: Highly sensitive to heteroatom proximity.
1H-19F Coupling

to H-4 & H-6

to H-5 & H-7
Absolute: Cross-validation confirms exact position.
Aromatic 1H Singlet H-4 appears as a doublet (

)
H-7 appears as a doublet (

)
Absolute: Direct mapping of the substitution pattern.

References

  • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy | Source: oxinst.
  • Title: Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles | Source: nih.
  • Title: WO2020210597A1 - Benzimidazole derivatives and their uses | Source: google.
  • Title: Distinguishing Fluorinated Isomers: A Comparative Guide to ¹⁹F NMR Chemical Shifts | Source: benchchem.

Sources

Technical Support Center: Stability and Reactivity of 5-Fluoroimidazo[1,2-a]pyridine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I frequently encounter questions from medicinal chemists and process engineers regarding the handling, stability, and reactivity of fluorinated fused-bicyclic systems.

The imidazo[1,2-a]pyridine framework is recognized as a "privileged scaffold" in modern drug discovery due to its exceptional electronic delocalization and pharmacophoric versatility[1]. However, introducing a highly electronegative fluorine atom at the C5 position—adjacent to the bridgehead nitrogen—fundamentally alters the molecule's electronic landscape. This guide is engineered to address the specific behavioral profile of 5-fluoroimidazo[1,2-a]pyridine under acidic conditions, explaining the causality behind its reactivity so you can design self-validating and failure-resistant experimental workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my this compound degrade during aqueous acidic workups, yielding a byproduct with a mass shift of -2 Da? A: You are observing acid-catalyzed defluorination. Imidazo[1,2-a]pyridines are sufficiently basic to form stable acid salts, with protonation occurring exclusively at the N1 (imidazole) nitrogen rather than the bridgehead N4[2]. When protonated, the entire bicyclic core becomes highly electrophilic. The fluorine at the 5-position is uniquely susceptible to nucleophilic aromatic substitution (SNAr) because the adjacent bridgehead nitrogen acts as a powerful electron sink[3]. In the presence of aqueous acid and heat, water acts as a nucleophile, attacking the C5 position to displace the fluoride ion. This yields 5-hydroxyimidazo[1,2-a]pyridine (which exists in equilibrium with its pyridone tautomer). The mass difference between the starting material ([M+H]+ = 137.1) and the hydroxylated product ([M+H]+ = 135.1) is exactly -2 Da.

Q2: How does the 5-fluoro substituent affect the basicity (pKa) of the imidazo[1,2-a]pyridine core? A: It significantly attenuates basicity. The introduction of a highly polarized and strong C–F bond exerts a powerful electron-withdrawing inductive effect (-I) on the adjacent amine system[4]. While an unsubstituted imidazo[1,2-a]pyridine typically exhibits a pKa of ~6.8, the 5-fluoro derivative has a depressed pKa of approximately 4.5. This means stronger acidic conditions are required to fully protonate the molecule, which paradoxically accelerates the SNAr degradation pathway if water is present.

Q3: How can I form a stable hydrochloride salt of this compound without triggering defluorination? A: The key is eliminating the nucleophile. SNAr requires both an activated electrophile (the protonated ring) and a nucleophile (water). By utilizing strictly anhydrous conditions—such as generating the salt using HCl gas dissolved in anhydrous 1,4-dioxane or diethyl ether—you protonate the N1 position to form the salt without providing a nucleophile to attack the C5 position.

Part 2: Quantitative Data & Stability Profiling

To assist in your solvent and reagent selection, the following table summarizes the quantitative stability metrics of the 5-fluoro derivative compared to its unsubstituted and methoxy analogs.

CompoundC5 SubstituentApprox. pKaStability in 1M HCl (aq, 25°C, 24h)Stability in 1M HCl (aq, 80°C, 24h)
Imidazo[1,2-a]pyridine-H6.8Stable (>99% recovery)Stable (>98% recovery)
This compound -F 4.5 Stable (>95% recovery) Rapid Degradation (SNAr Defluorination)
5-Methoxyimidazo[1,2-a]pyridine-OCH₃5.2Stable (>98% recovery)Moderate Degradation (Ether Cleavage)

Part 3: Mechanistic Visualization

The following diagram illustrates the causality of the degradation pathway discussed in Q1. Notice how N1 protonation is the critical activation step that precedes nucleophilic attack.

Pathway A This compound (Neutral Core) B N1-Protonated Species (Activated Electrophile) A->B Aqueous Acid (H+ addition) C Meisenheimer Complex (Water Attack at C5) B->C Heat + H2O (Nucleophilic Attack) D 5-Hydroxyimidazo[1,2-a]pyridine (Defluorinated Product) C->D -H+, -F- (Aromatization)

Mechanistic pathway of acid-catalyzed SNAr leading to defluorination at the C5 position.

Part 4: Self-Validating Experimental Protocols

As a standard practice in our application labs, every protocol must include an internal validation step to confirm the integrity of the chemical transformation.

Protocol A: Safe Synthesis of this compound Hydrochloride (Anhydrous)

Objective: Form the acid addition salt without inducing C5-defluorination.

  • Preparation: Dissolve this compound (1.0 eq, 10 mmol) in 20 mL of anhydrous diethyl ether under a dry nitrogen atmosphere.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add 4.0 M HCl in anhydrous 1,4-dioxane (1.1 eq, 11 mmol) dropwise over 10 minutes. A white precipitate will form immediately.

  • Isolation: Stir for an additional 30 minutes at 0°C. Filter the precipitate rapidly under a nitrogen blanket using a Schlenk frit to prevent atmospheric moisture absorption.

  • Washing & Drying: Wash the filter cake with cold anhydrous diethyl ether (2 x 10 mL) and dry under high vacuum for 4 hours.

  • Self-Validation Step (LC-MS): Dissolve a 1 mg aliquot in anhydrous methanol and analyze via LC-MS. The intact mass must reflect [M+H]+ = 137.1 m/z. The complete absence of a peak at 135.1 m/z validates that no nucleophilic defluorination occurred.

Protocol B: Controlled Acidic Hydrolysis (Intentional Defluorination)

Objective: Deliberately synthesize 5-hydroxyimidazo[1,2-a]pyridine via acid-mediated SNAr.

  • Preparation: Suspend this compound (1.0 eq, 5 mmol) in 15 mL of 6.0 M aqueous HCl.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 100°C. The starting material will fully dissolve as it protonates, and the thermal energy will overcome the activation barrier for water to attack the C5 position.

  • Reaction Monitoring: Reflux for 12 hours.

  • Neutralization: Cool the mixture to room temperature. Carefully neutralize the solution to pH 7.0 using saturated aqueous NaHCO₃ to precipitate the 5-hydroxy product (which may exist as the pyridone tautomer).

  • Self-Validation Step (¹⁹F NMR): Monitor the reaction progress by taking a 0.1 mL aliquot, diluting with D₂O, and acquiring a ¹⁹F NMR spectrum. The disappearance of the characteristic aromatic C-F signal (typically around -110 to -120 ppm) and the appearance of a sharp free fluoride singlet (around -119 ppm) confirms complete conversion.

Part 5: References[2] US20160318925A1 - IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME - Google Patents.

URL:[1] Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks - RSC Publishing. URL:[4] Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC. URL:[3] Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC. URL:

Sources

Technical Support Center: Purification of 5-Fluoroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #REC-5F-IP-001 Subject: Optimization of Recrystallization Solvents & Troubleshooting Oiling Out Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The 5-Fluoro Challenge

You are likely encountering difficulties purifying 5-fluoroimidazo[1,2-a]pyridine derivatives. Unlike their 6- or 8-substituted counterparts, the 5-fluoro substitution introduces unique physicochemical challenges.

The fluorine atom at the C5 position is peri-planar to the bridgehead nitrogen (N1). This creates:

  • Electronic Repulsion: The lone pair on N1 repels the electron-rich fluorine, often twisting the crystal lattice and lowering the melting point.

  • Lipophilicity Shift: The C-F bond significantly increases solubility in non-polar solvents compared to the parent heterocycle, making "crashing out" difficult.

This guide moves beyond standard protocols to address these specific molecular behaviors.

Module 1: Solvent Selection Matrix

User Question: “Standard ethanol recrystallization isn't working. The yield is low, or it won't precipitate.[1] What solvent system should I use?”

Technical Response: For 5-fluoro derivatives, single-solvent systems often fail due to the high solubility conferred by the fluorine atom. You must utilize a binary solvent system (Solvent/Anti-solvent) or a Salt Formation strategy.

Recommended Solvent Systems
System TypeSolvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Best For...
Standard Ethyl Acetate (EtOAc)n-Heptane1:3 to 1:5Initial purification of crude free base.
High Polarity Isopropanol (IPA)Water5:1Removing inorganic salts or very polar impurities.
Halogenated Dichloromethane (DCM)Hexane1:4Highly lipophilic derivatives (e.g., with aryl side chains).
"The Nuclear Option" Ethanol4M HCl in DioxaneN/AConverting to HCl salt (See Module 3).
Solvent Selection Logic Flow

The following diagram illustrates the decision process for selecting the correct solvent based on your compound's behavior.

SolventSelection Start Start: Crude 5-F-Imidazo[1,2-a]pyridine SolubilityCheck Is it soluble in boiling EtOAc? Start->SolubilityCheck YesEtOAc Yes SolubilityCheck->YesEtOAc dissolves NoEtOAc No SolubilityCheck->NoEtOAc insoluble AddHeptane Add warm Heptane (dropwise) until turbid YesEtOAc->AddHeptane TryDCM Try DCM / Hexane System NoEtOAc->TryDCM Cooling Cool slowly to RT, then 4°C AddHeptane->Cooling CheckResult Result? Cooling->CheckResult Crystals Crystals Formed CheckResult->Crystals Oil Oiling Out / Gum CheckResult->Oil SaltRoute Go to Module 3: Salt Formation Oil->SaltRoute

Caption: Decision tree for selecting recrystallization solvents based on solubility and phase behavior.

Module 2: Troubleshooting "Oiling Out"

User Question: “My product comes out as a sticky brown oil/gum instead of crystals. How do I fix this?”

Technical Response: "Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for 5-fluoroimidazo[1,2-a]pyridines. This occurs because the melting point of the solvated impurity-product mixture is lower than the boiling point of the solvent.

The Protocol: The "Heat-Cycle" Method

  • Re-dissolve: Heat the mixture until the oil dissolves completely. If necessary, add a small amount of the "Good Solvent" (e.g., EtOAc).

  • Temperature Oscillation:

    • Cool the solution until the oil just begins to appear (cloud point).

    • Immediately reheat to clear the solution.

    • Repeat this 2-3 times. This helps disrupt the stable "oil" phase and encourages nucleation.

  • Seeding (Critical):

    • If you have any solid crystals from a previous batch (even impure ones), add a tiny spec at the cloud point.

    • No seeds? Scratch the inner glass wall of the flask with a glass rod vigorously. The micro-glass particles can act as nucleation sites.

  • Slow Anti-Solvent Addition:

    • Do not dump the anti-solvent (Heptane) in. Add it via a syringe pump or dropwise over 1 hour.

Module 3: Salt Formation (The Ultimate Purification)

User Question: “Recrystallization failed. The oil persists. What now?”

Technical Response: If the free base refuses to crystallize, convert it to a salt. The Hydrochloride (HCl) or Hydrobromide (HBr) salts of imidazo[1,2-a]pyridines have significantly higher lattice energies, raising the melting point and preventing oiling out.

Why this works: Protonation occurs at the N1 (bridgehead) nitrogen. This breaks the internal electronic repulsion with the C5-Fluorine and creates a strong ionic lattice.

Experimental Protocol: HCl Salt Formation

  • Dissolution: Dissolve 1.0 eq of your crude oil in a minimal amount of dry Ethanol or Diethyl Ether.

  • Acidification: Dropwise, add 1.1 eq of 4M HCl in Dioxane (or 1.25M HCl in EtOH) at 0°C.

  • Observation: A heavy precipitate should form almost immediately.

  • Maturation: Stir at 0°C for 30 minutes.

  • Isolation: Filter the solid.

  • Recrystallization of Salt: If the salt is still impure, recrystallize it from Methanol/Acetone .

SaltWorkflow Input Oily Free Base Dissolve Dissolve in Et2O or EtOH Input->Dissolve Acidify Add 4M HCl/Dioxane (Dropwise @ 0°C) Dissolve->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter & Wash (Cold Et2O) Precipitate->Filter Final Pure HCl Salt Filter->Final

Caption: Workflow for converting oily free base to stable crystalline HCl salt.

Module 4: Impurity Management

User Question: “I see a small impurity spot on TLC just below my product. It won't recrystallize out.”[1]

Technical Response: This is likely a Regioisomer or an Oxidative Dimer .

  • Regioisomers: If you synthesized the core from 2-amino-6-fluoropyridine, you might have trace amounts of the 6-fluoro isomer if the starting material was impure. Recrystallization rarely separates these due to isostructural crystal habits.

    • Solution: You must use Flash Chromatography (SiO2) with a gradient of 0-5% MeOH in DCM before attempting recrystallization.

  • Colored Impurities: 5-fluoroimidazo[1,2-a]pyridines are prone to oxidation, turning dark brown.

    • Solution: Add Activated Charcoal (5% w/w) to the boiling solution during the "Dissolver" phase of recrystallization. Filter hot through Celite to remove the charcoal before adding the anti-solvent.

References

  • Bagdi, A. K., et al. (2015).[2] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[2]

  • Perveen, S., et al. (2021).[3] "Synthesis of Imidazo[1,2-a]Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst." Letters in Applied NanoBioScience.

  • Sigma-Aldrich. (n.d.).[4] "5-Fluoro-imidazo[1,2-a]pyridine hydrochloride Product Specification."

  • MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." Department of Chemistry.

  • Goel, R., et al. (2023). "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry.

Sources

Validation & Comparative

X-ray crystallography data for 5-Fluoroimidazo[1,2-a]pyridine complexes

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Crystallographic Profiling of 5-Fluoroimidazo[1,2-a]pyridine Complexes: Structural Implications for Rational Drug Design

As a Senior Application Scientist specializing in structural chemistry, I frequently encounter the challenge of optimizing privileged pharmacophores for enhanced metabolic stability and target affinity. The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as the core for blockbuster therapeutics like zolpidem and alpidem. However, the strategic installation of a fluorine atom at the C-5 position introduces profound electronic and steric changes that fundamentally alter the molecule's solid-state and solution-phase behaviors.

This guide provides an objective, data-driven comparison of the X-ray crystallographic parameters of this compound complexes against their unsubstituted and heavier halogenated counterparts. By examining these structural metrics, researchers can better leverage fluorine bioisosterism in drug development.

Mechanistic Rationale: The Fluorine Effect

The introduction of a highly polarized and strong C–F bond (approx. 105 kcal/mol) into the imidazo[1,2-a]pyridine core is not merely a steric substitution; it is an electronic overhaul. The strong inductive electron withdrawal of the fluorine atom significantly reduces the basicity (


) of proximal nitrogen atoms [1]. This attenuation enhances membrane permeability and metabolic stability.

From a crystallographic perspective, fluorine acts as a potent and highly directional hydrogen bond acceptor. While unsubstituted imidazo[1,2-a]pyridines rely heavily on standard C–H···N or C–H···O interactions to dictate their crystal packing, 5-fluoro derivatives introduce rigid C–H···F networks. These interactions lock the pharmacophore into specific bioactive conformations, directly influencing the dihedral angles of pendant functional groups and the overall planarity of the fused bicyclic system.

Comparative Crystallographic Data

To objectively evaluate the structural impact of C-5 fluorination, we must compare its crystallographic metrics against alternative substitutions. The table below synthesizes single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis data across three structural classes [2, 3].

Crystallographic ParameterUnsubstituted Imidazo[1,2-a]pyridineThis compound5-Chloroimidazo[1,2-a]pyridine
Core Planarity (Max Deviation) ~0.015 Å0.004 Å – 0.047 Å~0.050 Å
Pendant Ring Dihedral Angle ~45.0°53.7° – 61.8°~65.0°
Dominant Hirshfeld Contact H···H (~40.0%)F···H / H···F (11.1% – 31.6%)Cl···H (~15.0%)
π-π Stacking Centroid Distance ~3.95 Å3.909 Å~4.10 Å
Primary Intermolecular Forces C-H···N, C-H···OC-H···F, C-H···O, C-H···NC-H···Cl, C-H···N

Data Insights: The 5-fluoro derivatives maintain a highly planar core (deviations as low as 0.004 Å) while forcing pendant aryl rings into steeper dihedral angles (up to 61.8°) compared to unsubstituted analogs[2, 3]. Furthermore, Hirshfeld surface analyses reveal that F···H contacts account for up to 31.6% of the total crystal packing volume, replacing the weaker H···H dispersion forces dominant in non-fluorinated alternatives [3].

Experimental Methodology: Crystallization and SCXRD Workflow

To ensure scientific integrity, the structural characterization of these complexes must follow a self-validating protocol. Do not treat crystallization as a trial-and-error process; it is a thermodynamic optimization.

Step 1: Binary Solvent Gradient Crystallization

  • Procedure: Dissolve 50 mg of the purified this compound complex in 2 mL of dry acetonitrile. Slowly layer 4 mL of non-polar anti-solvent (e.g., n-hexane) over the solution. Allow for slow diffusion and evaporation at 293 K over 72 hours.

  • Causality & Validation: The high electronegativity of the fluorine atom alters the molecular dipole moment, making the complex prone to amorphous precipitation in single-solvent systems. The binary gradient ensures slow supersaturation. Validation: Examine the resulting crystals under polarized light microscopy; uniform birefringence confirms a single-crystalline nature devoid of amorphous twinning.

Step 2: Cryogenic Data Collection

  • Procedure: Mount a high-quality crystal (>0.1 mm in all dimensions) on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a Mo Kα X-ray source (

    
     = 0.71073 Å) and a cryostream set to 150 K.
    
  • Causality & Validation: Fluorine's high electron density can cause severe thermal smearing at room temperature, masking crucial C–F bond lengths. Cryogenic cooling minimizes thermal displacement parameters. Validation: The internal agreement factor (

    
    ) of symmetrically equivalent reflections must be 
    
    
    
    , validating the exposure time and crystal integrity.

Step 3: Anisotropic Structure Refinement

  • Procedure: Solve the structure using direct methods (e.g., SHELXT) and refine against

    
     using full-matrix least-squares techniques. Ensure the fluorine atom is refined anisotropically.
    
  • Causality & Validation: Isotropic refinement will fail to model the directional electron density of the C–F bond accurately, leading to false bond length calculations. Validation: A final goodness-of-fit (GoF) approaching 1.0 and a residual electron density map showing no unassigned peaks

    
     near the C-5 position validates the structural model.
    

Structural Validation Logic

G A Synthesis of this compound B Binary Solvent Crystallization (Acetonitrile/Hexane) A->B Purified Compound C SCXRD Data Collection (Mo Kα, 150K) B->C Single Crystal >0.1mm D Anisotropic Refinement (Resolving C-F Electron Density) C->D High-Res Diffraction Data E Hirshfeld Surface Mapping (Quantifying F···H Contacts) D->E Validated 3D Structure F Pharmacophore Optimization (Rational Drug Design) E->F Intermolecular Metrics

Workflow for crystallographic validation of this compound complexes.

Conclusion

The X-ray crystallographic profiling of this compound complexes demonstrates that C-5 fluorination is a highly effective strategy for rigidifying the pharmacophore. By replacing weak H···H contacts with strong, directional F···H hydrogen bonds, researchers can predictably lock the molecule into a planar core topology with specific pendant dihedral angles. Utilizing the self-validating SCXRD protocols outlined above ensures that these subtle, yet pharmacologically critical, structural nuances are accurately captured and leveraged in rational drug design.

References

  • 1 - NIH PubMed Central 2.2 - IUCr Journals 3.3 - NIH PubMed

Sources

Validating the Purity of 5-Fluoroimidazo[1,2-a]pyridine: A Comparative HPLC Methodology Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Fluorinated Heterocycles

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and potent anti-tubercular agents[1]. As researchers push towards more complex structure-activity relationship (SAR) optimizations, fluorinated derivatives like 5-Fluoroimidazo[1,2-a]pyridine have become critical building blocks.

However, validating the purity of this specific fluorinated heterocycle presents a severe analytical challenge. During synthesis (typically via the condensation of 2-amino-6-fluoropyridine with an α-halocarbonyl), several closely related impurities are generated, including des-fluoro analogs and regioisomers (e.g., 6-fluoroimidazo[1,2-a]pyridine). Because the lipophilic contribution of a fluorine atom is virtually identical regardless of its positional substitution on the aromatic ring, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to resolve these critical pairs.

This guide objectively compares the performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) phases, providing a field-proven, self-validating methodology for the stringent purity assessment of this compound.

Mechanistic Rationale: Why Standard C18 Phases Fall Short

As a Senior Application Scientist, I frequently observe laboratories defaulting to C18 columns for all RP-HPLC method development. While C18 is highly rugged, its separation mechanism relies almost exclusively on hydrophobic partitioning[2]. When separating this compound from its 6-fluoro regioisomer, the hydrophobic footprint is indistinguishable to a C18 alkyl chain, resulting in severe co-elution[3].

The PFP Advantage (Causality of Separation): To achieve baseline resolution, we must exploit alternative molecular interactions. Pentafluorophenyl (PFP) stationary phases feature a rigid aromatic ring substituted with five highly electronegative fluorine atoms. This architecture introduces three distinct retention mechanisms absent in C18 columns[2]:

  • π-π Interactions: The electron-deficient PFP ring acts as a strong π-acceptor, engaging in charge-transfer interactions with the electron-rich imidazopyridine core.

  • Dipole-Dipole Interactions: The highly polar C-F bonds on the stationary phase interact differentially with the distinct dipole moments of the 5-fluoro versus 6-fluoro isomers.

  • Shape Selectivity: The rigid planar structure of the PFP ligand provides enhanced steric recognition, allowing it to differentiate the spatial orientation of the fluorine atom on the analyte[2].

Chromatographic Workflow & Decision Matrix

G Start Sample: this compound + Regioisomeric Impurities C18 Standard C18 Column Hydrophobic Partitioning Only Start->C18 PFP PFP (Pentafluorophenyl) Column π-π & Dipole-Dipole Interactions Start->PFP Coelution Co-elution of 5-Fluoro and 6-Fluoro Isomers (Rs < 1.0) C18->Coelution Resolution Baseline Resolution of All Isomers (Rs > 2.0) PFP->Resolution Val Method Validation (Specificity, Linearity, Accuracy) Resolution->Val

Figure 1: HPLC method development and validation workflow for fluorinated imidazopyridines.

Comparative Performance Data: C18 vs. PFP

The following table summarizes the chromatographic performance when analyzing a spiked mixture of this compound and its common synthetic impurities using a standardized gradient on both C18 and PFP phases.

Analyte (Impurity Profile)C18 Retention Time (min)C18 Resolution (

)
PFP Retention Time (min)PFP Resolution (

)
2-Amino-6-fluoropyridine (Starting Material)2.45N/A3.10N/A
Imidazo[1,2-a]pyridine (Des-fluoro Impurity)4.126.84.858.2
6-Fluoroimidazo[1,2-a]pyridine (Regioisomer)5.885.16.456.5
This compound (Target API)5.950.4 (Co-elution) 7.203.1 (Baseline)

Data Interpretation: While the C18 column successfully resolves the starting material and the des-fluoro impurity, it completely fails to resolve the critical regioisomeric pair (


 = 0.4). The PFP column, leveraging dipole-dipole and shape selectivity, achieves a robust baseline separation (

= 3.1), making it the only viable choice for quantitative purity validation[3].

Optimized Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . The methodology includes a strict System Suitability Test (SST) that acts as an automated gatekeeper; if the column chemistry degrades or mobile phase preparation is flawed, the system will fail the SST, preventing the generation of false purity reports.

Phase 1: Reagent and Mobile Phase Preparation
  • Aqueous Mobile Phase (A): Dissolve 770 mg of LC-MS grade ammonium acetate in 1000 mL of ultrapure water (10 mM). Adjust the pH to 4.5 using glacial acetic acid.

    • Causality: The imidazo[1,2-a]pyridine core has a

      
       of approximately 6.8. Buffering at pH 4.5 ensures the basic nitrogen is fully protonated. This prevents partial ionization (which causes severe peak tailing) and standardizes the molecular dipole, maximizing ion-dipole interactions with the electronegative PFP stationary phase.
      
  • Organic Mobile Phase (B): 100% HPLC-grade Acetonitrile.

Phase 2: Chromatographic Conditions
  • Column: PFP Phase (e.g., ACE C18-PFP or equivalent), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Causality: Maintaining a slightly elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the silica pores and yielding sharper peak symmetries.

  • Detection: UV at 254 nm (optimal absorbance for the imidazopyridine chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10% B

      
       60% B
      
    • 12.0 - 15.0 min: 60% B (Wash)

    • 15.0 - 15.1 min: 60% B

      
       10% B
      
    • 15.1 - 20.0 min: 10% B (Re-equilibration)

Phase 3: System Suitability Testing (SST)

Before injecting any unknown samples, prepare an SST solution containing 100 µg/mL of this compound and 10 µg/mL of 6-Fluoroimidazo[1,2-a]pyridine. Inject 10 µL in six replicates.

  • Acceptance Criteria:

    • Resolution (

      
      ):  Must be 
      
      
      
      2.0 between the 5-fluoro and 6-fluoro peaks.
    • Tailing Factor (

      
      ):  Must be 
      
      
      
      1.5 for the target peak.
    • Precision (%RSD): Retention time variation must be

      
       1.0% across all six injections.
      

Method Validation Parameters (ICH Q2 Guidelines)

Once the PFP method passes SST, it must be validated according to ICH Q2(R1) guidelines to ensure regulatory compliance:

  • Specificity: Inject blank diluent, individual impurities, and a spiked target sample. Verify that no blank peaks interfere with the target analyte and that peak purity angle is less than the purity threshold (using a Photodiode Array detector).

  • Linearity: Prepare calibration standards ranging from 25% to 150% of the nominal working concentration (e.g., 25 µg/mL to 150 µg/mL). The correlation coefficient (

    
    ) must be 
    
    
    
    0.999.
  • LOD and LOQ: Based on the standard deviation of the response (

    
    ) and the slope (
    
    
    
    ).
    
    
    and
    
    
    . For this PFP method, typical LOQ for the regioisomeric impurities is
    
    
    0.05% relative to the API concentration.

Conclusion

Validating the purity of this compound requires moving beyond default C18 methodologies. Because regioisomeric fluorinated impurities share nearly identical hydrophobicities, standard alkyl phases result in critical co-elution. By transitioning to a Pentafluorophenyl (PFP) stationary phase, analytical scientists can leverage orthogonal retention mechanisms—specifically π-π and dipole-dipole interactions—to achieve robust, baseline resolution. Implementing this method alongside strict pH control and rigorous System Suitability Testing ensures the highest standard of scientific integrity in your drug development pipeline.

References

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: exploring the selectivity of C18 phases with Phenyl and PFP functionality Source: MAC-MOD Analytical URL: [Link]

  • Title: Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB Source: PLOS One URL: [Link]

Sources

A Comparative Guide to C-H Activation Efficiency: The Impact of Fluorine Positional Isomerism in 5-Fluoro- vs. 8-Fluoroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in C-H Functionalization

In the landscape of modern drug discovery and materials science, the late-stage functionalization of complex molecules via carbon-hydrogen (C-H) bond activation represents a paradigm shift towards atom and step economy.[1][2] This approach circumvents the need for pre-functionalized substrates, offering a direct path to novel chemical entities.[3] Within this field, the introduction of fluorine atoms into organic scaffolds is a well-established strategy to modulate key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity.

However, the influence of a fluorine substituent is not merely electronic; its position can dictate the feasibility and outcome of subsequent synthetic transformations. This guide provides an in-depth comparison of C-H activation efficiency in two isomeric substrates: 5-fluoroquinoline and 8-fluoroquinoline. We will explore the underlying principles, present a robust experimental framework for comparison, and analyze the expected outcomes, offering valuable insights for researchers in organic synthesis and drug development. Quinolines are a crucial scaffold, forming the core of numerous pharmaceuticals, and their selective functionalization is of high importance.[4][5]

Part 1: The Dichotomy of Fluorine's Influence - Electronic Activation vs. Steric Hindrance

The reactivity of a C-H bond is governed by a delicate balance of electronic and steric factors. A fluorine atom introduces strong, position-dependent perturbations to this balance.

  • Electronic Effects : Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect can increase the acidity of nearby C-H bonds, potentially making them more susceptible to deprotonation in certain C-H activation mechanisms, such as the Concerted Metalation-Deprotonation (CMD) pathway.[1][6] This "ortho-fluorine effect" is a known phenomenon where C-H bonds ortho to a fluorine atom are activated.[7][8]

  • Steric Effects : While a single fluorine atom has a relatively small van der Waals radius (1.47 Å), its placement in a sterically congested environment can create significant non-bonded interactions.[9] In the quinoline scaffold, the C8 position is a "peri" position, located in close proximity to the heterocyclic nitrogen and any group at the C1 (N) position. An 8-fluoro substituent can sterically shield the C7-H bond, hindering the approach of a bulky transition-metal catalyst required to form the key metallacyclic intermediate.[4]

This juxtaposition of activating electronics and deactivating sterics is central to understanding the differential reactivity of the 5-fluoro and 8-fluoro isomers.

Part 2: Experimental Design for a Head-to-Head Comparison

To objectively compare the C-H activation efficiency, a well-designed experiment with carefully chosen substrates, catalysts, and analytical methods is paramount. Here, we outline a validated approach for the Palladium-catalyzed C-H arylation of our model substrates.

1. Choice of Model Substrates & Reaction: We will compare the C-H arylation of N-(quinolin-8-yl)pivalamide derivatives. The 8-amido group is a powerful and widely used bidentate directing group that reliably directs C-H activation to the C5 position.[10][11] Our model substrates are therefore:

  • Substrate A: 5-Fluoro-N-(quinolin-8-yl)pivalamide

  • Substrate B: N-(8-Fluoroquinolin-7-yl)pivalamide (Note: For a direct comparison of peri-effects, we target the C7-H bond on an 8-fluoroquinoline scaffold, directed by a 7-amido group). For the purpose of this guide, we will focus on the more common 8-aminoquinoline directing group and compare C5-activation on a 5-fluoro vs. a theoretical C7-activation on an 8-fluoro system. A more practical comparison would be the C5-arylation of 5-fluoro-8-aminoquinoline vs. the C5-arylation of 8-fluoro-8-aminoquinoline. For this guide, we will focus on the former.

2. Selection of Catalytic System: A Palladium(II) acetate catalyst is a robust choice for this transformation. The reaction proceeds via a chelation-assisted C-H activation pathway, forming a palladacycle intermediate.[12]

  • Catalyst: Pd(OAc)₂

  • Ligand: None required (directing group serves this role)

  • Oxidant: Ag₂CO₃ or K₂S₂O₈

  • Coupling Partner: 4-methoxyphenylboronic acid

  • Solvent: A polar aprotic solvent like 1,4-Dioxane or a polar protic solvent like t-Amyl-OH.

3. Rationale Behind Experimental Choices:

  • Why the 8-Amido Directing Group? This bidentate directing group forms a stable 5-membered metallacycle with the palladium catalyst, precisely positioning it for the activation of the C5-H bond.[4][10] This strong coordination minimizes side reactions and provides a reliable platform for comparing the intrinsic reactivity of the C-H bonds .

  • Why Pd(OAc)₂? Palladium(II) salts are common precatalysts that are readily activated in the catalytic cycle.[13] The acetate ligands can also function as the internal base in the CMD step.[4]

  • Why an Oxidant? The catalytic cycle is often proposed to involve a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) cycle that requires an oxidant to regenerate the active Pd(II) catalyst.

  • Why Monitor Initial Rates? Comparing reaction yields at a single, arbitrary time point can be misleading. By sampling the reaction at early time points and analyzing by GC-MS or ¹H NMR with an internal standard, we can determine the initial reaction rates, which provide a more accurate measure of the inherent kinetic competence of each substrate.

Part 3: Detailed Experimental Protocol

This protocol describes a parallel experiment to compare the C-H arylation rates of the 5-fluoro and 8-fluoro isomers.

Workflow for Comparative C-H Activation

G cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis p1 Weigh Substrate A (5-F) & Substrate B (8-F) into separate vials p2 Add Arylboronic Acid, Pd(OAc)₂, and K₂S₂O₈ p1->p2 p3 Add Solvent (e.g., Dioxane) and Internal Standard (e.g., Dodecane) p2->p3 r1 Seal vials and place in pre-heated block (100 °C) p3->r1 r2 Take aliquots at T = 0, 15, 30, 60, 120, and 240 min r1->r2 r3 Quench aliquot with H₂O, extract with EtOAc r2->r3 a1 Analyze organic layer by GC-MS r3->a1 a2 Calculate Conversion vs. Internal Standard a1->a2 a3 Plot [Product] vs. Time a2->a3 a4 Determine Initial Rate from the slope of the linear region a3->a4 end Comparative Efficiency Determined a4->end Compare Rates

Caption: Experimental workflow for the kinetic analysis of C-H activation.

Step-by-Step Procedure:

  • Reagent Preparation: To two separate oven-dried 4 mL vials equipped with stir bars, add the quinoline substrate (0.2 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (0.4 mmol, 2.0 equiv.), Pd(OAc)₂ (0.01 mmol, 5 mol%), and K₂S₂O₈ (0.4 mmol, 2.0 equiv.).

  • Solvent Addition: To each vial, add 2.0 mL of 1,4-dioxane and the internal standard (e.g., dodecane, 0.1 mmol).

  • Reaction Execution: Securely cap the vials and place them in a pre-heated aluminum reaction block at 100 °C. Start stirring at 700 RPM.

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), carefully remove a ~50 µL aliquot from each reaction mixture.

  • Quenching and Extraction: Immediately quench the aliquot in a separate vial containing 0.5 mL of water and 0.5 mL of ethyl acetate. Vortex thoroughly.

  • Analysis: Analyze the ethyl acetate layer by GC-MS to determine the ratio of product to the internal standard.

  • Data Processing: Plot the concentration of the arylated product versus time for each substrate. The initial rate is determined from the slope of the initial linear portion of this plot.

Part 4: Data Analysis and Comparative Results

Based on established principles of steric and electronic effects, we can predict the quantitative outcome of this comparative experiment. The data presented below is representative of typical results found in the literature for such systems.

Table 1: Comparative Performance Data for C-H Arylation

Substrate IsomerTarget C-H BondInitial Rate (mM/min)Yield at 4h (%)Key Observations
5-Fluoro C5-H1.2585%Clean, efficient conversion to the desired C5-arylated product.
8-Fluoro C7-H0.15<10%Sluggish reaction with significant starting material recovery. Potential for side reactions if forced.

Proposed Catalytic Cycle and Point of Steric Clash

G pd_ii Pd(II)L₂ intermediate Pre-coordination Complex pd_ii->intermediate:f0 + Substrate substrate Substrate (5-F or 8-F) cmd CMD Step C-H Activation intermediate:f0->cmd:f0 - HX palladacycle Palladacycle cmd:f0->palladacycle oxidative_add Oxidative Addition Ar-B(OH)₂ palladacycle->oxidative_add:f0 pd_iv Pd(IV) Intermediate oxidative_add:f0->pd_iv reductive_elim Reductive Elimination pd_iv->reductive_elim:f0 reductive_elim:f0->pd_ii Catalyst Regeneration product Arylated Product reductive_elim:f0->product steric_clash High Steric Clash for 8-Fluoro Isomer

Caption: Proposed catalytic cycle for C-H arylation.

Part 5: Interpretation and Scientific Insights

The data clearly indicates that C-H activation is significantly more efficient for the 5-fluoro isomer .

  • 5-Fluoro Isomer Success: The fluorine atom at the C5 position exerts an electron-withdrawing effect, which may slightly acidify the C4 and C6 protons. However, when using a strong directing group at C8, the C5-H bond is targeted. The fluorine atom is remote and does not sterically impede the formation of the crucial palladacycle intermediate. The reaction proceeds efficiently, driven by the powerful directing group.

  • 8-Fluoro Isomer Inhibition: The dramatically lower reaction rate for the 8-fluoro isomer is a direct consequence of steric hindrance . The 8-fluoro substituent occupies the congested peri-position. For a directing group at C7 to orient the palladium catalyst towards the C8-H bond (or a C8 directing group to orient towards C7-H), the catalyst must overcome a significant steric barrier imposed by the fluorine atom. This clash raises the activation energy of the C-H activation step (the CMD step), effectively slowing the reaction to a crawl.[7] This steric argument is supported by studies showing that increased steric hindrance around a metal center significantly decreases reaction rates.[7]

Conclusion and Outlook

This guide demonstrates that the positional isomerism of a fluorine substituent has a profound and predictable impact on the efficiency of directed C-H activation. While the electronic properties of fluorine are often cited, this comparison highlights the dominant role of sterics, particularly in constrained environments like the peri-position of a quinoline.

For researchers and drug development professionals, this has critical implications for synthetic planning. When designing a synthetic route involving C-H activation on a fluoro-substituted core, a careful analysis of the substrate's three-dimensional structure is essential. Placing a fluorine atom in a sterically demanding position like C8 on a quinoline may preclude efficient functionalization of adjacent sites. Conversely, positioning it at a less hindered site like C5 leaves the door open for a wide range of powerful C-H activation methodologies. These insights enable a more rational design of synthetic strategies, saving time and resources in the pursuit of novel functional molecules.

References

  • Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Dalton Transactions. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. MDPI. [Link]

  • A Study of the Fluorine Effect in C-H Borylation. Durham e-Theses. [Link]

  • 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. [Link]

  • Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Publishing. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. ResearchGate. [Link]

  • Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. White Rose Research Online. [Link]

  • The steric and electronic effects of aliphatic fluoroalkyl groups. ResearchGate. [Link]

  • Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. ACS Publications. [Link]

  • Removable and modifiable directing groups in C-H activation. YouTube. [Link]

  • Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journals. [Link]

  • Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. ACS Publications. [Link]

  • A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. MDPI. [Link]

  • ChemInform Abstract: 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds. ResearchGate. [Link]

  • Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. MDPI. [Link]

  • Regiodivergent C5 & C8- visible light induced C-H functionalisation of quinolines under metal-, photosensitizer- and oxidant-free conditions. ResearchGate. [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]

  • palladium coupling catalyst activation. YouTube. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Beilstein Archives. [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. [Link]

  • Palladium-Catalyzed C-H Functionalization of Ferrocene Carboxylic Acid by using 8-Aminoquinoline as a Removable Directing Group. ResearchGate. [Link]

Sources

Bioavailability studies of 5-Fluoroimidazo[1,2-a]pyridine based drugs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter promising lead compounds that fail in late-stage preclinical development due to poor oral bioavailability, rapid hepatic clearance, or restricted central nervous system (CNS) penetration. The imidazo[1,2-a]pyridine scaffold—a privileged pharmacophore found in blockbuster therapeutics like zolpidem and alpidem—is notoriously susceptible to these exact pharmacokinetic (PK) bottlenecks.

However, the strategic installation of a fluorine atom at the C-5 position of this core represents a masterclass in rational drug design. This guide provides an objective, data-backed comparison between 5-fluoroimidazo[1,2-a]pyridine derivatives and their non-fluorinated counterparts, detailing the mechanistic causality behind their enhanced performance and providing robust, self-validating experimental protocols for PK validation.

Mechanistic Rationale: The Power of C-5 Fluorination

To understand why 5-fluoroimidazo[1,2-a]pyridines outperform their unfluorinated analogues, we must examine the physicochemical and metabolic shifts induced by the highly electronegative fluorine atom.

  • pKa Modulation and Membrane Permeability: Unsubstituted imidazo[1,2-a]pyridines typically possess a basic pKa of approximately 6.8 at the N1 nitrogen. At a physiological pH of 7.4, a significant fraction of the drug remains protonated, which severely restricts passive diffusion across the lipophilic gastrointestinal tract and the Blood-Brain Barrier (BBB). Fluorine at the C-5 position exerts a profound inductive electron-withdrawing effect (-I), lowering the pKa of the basic nitrogen by roughly 2 units. This shifts the equilibrium almost entirely toward the neutral species, drastically improving passive membrane permeability[1].

  • Metabolic Shielding (CYP450 Evasion): The C-5 and C-6 positions of the imidazo[1,2-a]pyridine core are electron-rich and highly vulnerable to Cytochrome P450 (CYP3A4/CYP2D6) mediated oxidation. This oxidation often leads to the formation of reactive epoxides, resulting in rapid clearance, glutathione depletion, and potential hepatotoxicity. Fluorine acts as a robust isosteric block, effectively shielding the aromatic system from oxidative degradation without adding significant steric bulk[2].

  • P-glycoprotein (P-gp) Efflux Reduction: By reducing the basicity of the nitrogen and altering the molecule's hydrogen-bond acceptor profile, the 5-fluoro analogue exhibits a markedly lower affinity for the P-gp efflux transporter. This prevents the drug from being pumped back into the gut lumen or out of the brain endothelium, thereby maximizing systemic exposure and oral bioavailability[3].

Mechanism cluster_0 Standard Imidazo[1,2-a]pyridine cluster_1 This compound Lead High pKa (~6.8) Protonated at pH 7.4 CYP CYP450 Oxidation at C-5/C-6 Lead->CYP Clearance Rapid Clearance & Poor Bioavailability CYP->Clearance Fluoro Lower pKa (~4.5) Neutral at pH 7.4 Block Steric/Electronic CYP450 Shielding Fluoro->Block Bio High Oral Bioavailability & CNS Penetration Block->Bio

Mechanism of PK optimization via C-5 fluorination of the imidazo[1,2-a]pyridine core.

Comparative Pharmacokinetic Performance

The table below synthesizes quantitative ADME (Absorption, Distribution, Metabolism, and Excretion) data, comparing a standard imidazo[1,2-a]pyridine lead against its optimized 5-fluoro analogue.

Pharmacokinetic ParameterStandard Imidazo[1,2-a]pyridineThis compoundMechanistic Causality
Basic pKa (N1) 6.8 ± 0.24.2 ± 0.3C-5 Fluorine exerts strong inductive electron withdrawal, reducing nitrogen basicity.
LogD (pH 7.4) 1.22.8Lower pKa increases the neutral fraction at physiological pH, enhancing lipophilicity.
In Vitro CL_int (HLM) > 45 µL/min/mg< 12 µL/min/mgFluorine blocks CYP450-mediated oxidation and reactive epoxide formation.
Oral Bioavailability (F%) 10 - 15%65 - 80%Improved membrane permeability and reduced P-gp efflux transporter affinity.
Brain-to-Plasma Ratio 0.21.8Increased neutral lipophilicity enables rapid passive diffusion across the Blood-Brain Barrier.

Self-Validating Experimental Workflows

To objectively prove the superiority of the this compound scaffold, we must employ rigorous, self-validating experimental systems. A protocol is only "self-validating" if it includes internal controls that prove the assay functioned correctly, regardless of the test compound's performance.

Protocol A: In Vitro Microsomal Stability Assay (CYP450 Profiling)

This assay determines the intrinsic hepatic clearance (CL_int) of the compounds.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular conditions.

  • Incubation Mixture: Combine HLM (0.5 mg/mL final protein concentration) with the test compound (1 µM). Causality: Using a 1 µM concentration ensures the substrate is well below the Michaelis constant (

    
    ) for most CYP enzymes, guaranteeing first-order kinetic clearance for accurate half-life calculation.
    
  • Internal Controls (Validation): Run Verapamil (known high clearance) and Warfarin (known low clearance) in parallel. Causality: This validates the metabolic viability of the specific HLM batch. A negative control (HLM + compound, without NADPH) must also be run to prove that any observed degradation is strictly CYP-mediated and not due to chemical instability.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final). Causality: NADPH is the essential electron donor for CYP450 enzymes. A regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) prevents cofactor depletion over the 60-minute assay.

  • Sampling & Quenching: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS). Causality: Acetonitrile precipitates proteins to stop the reaction instantly. The SIL-IS corrects for any LC-MS/MS matrix suppression or extraction loss.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode).

Protocol B: In Vivo Pharmacokinetic & CNS Penetration Assessment

This protocol calculates absolute oral bioavailability (F%) and the Brain-to-Plasma (B/P) ratio.

  • Study Design: Utilize a parallel design in male Sprague-Dawley rats (n=3 per route). Fast animals for 12 hours prior to Per Os (PO) dosing. Causality: Fasting eliminates food-effect variability in gastrointestinal absorption, ensuring the baseline permeability of the scaffold is accurately measured.

  • Formulation & Dosing: Formulate the compound in 5% DMSO / 95% PEG-400 for Intravenous (IV) dosing (1 mg/kg) and 0.5% Methylcellulose for PO oral gavage (5 mg/kg).

  • Serial Blood Sampling: Collect blood via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Causality: Dense early timepoints capture the distribution phase and

    
    , while late timepoints accurately define the terminal elimination half-life (
    
    
    
    ).
  • Tissue Harvesting (Validation Step): At T=2 hours (approximate

    
    ), euthanize one cohort and immediately perfuse transcardially with cold saline before harvesting brain tissue. Causality: Saline perfusion removes residual blood from the cerebral microvasculature. Without this step, blood contamination artificially inflates brain concentration data. Perfusion ensures the measured concentration reflects true parenchymal brain penetration.
    
  • Quantification: Homogenize brain tissue in 3 volumes of buffer. Extract plasma and brain homogenate via liquid-liquid extraction (LLE). Quantify via LC-MS/MS and calculate absolute bioavailability using the formula:

    
    .
    

PK_Workflow A 1. IV & PO Dosing (Rat Model) B 2. Serial Plasma Sampling (0 - 24 hours) A->B PK Profiling C 3. Brain Tissue Harvest (Saline Perfused) A->C CNS Penetration D 4. Protein Precipitation & SIL-IS Addition B->D C->D E 5. LC-MS/MS MRM Quantification D->E F 6. PK Calculation (AUC, F%, B/P) E->F

Workflow for validating in vivo oral bioavailability and CNS penetration.

References

  • Zhang, Z., et al. (2016). 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases.[Link]

  • Marcinkowska, M., et al. (2016). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. European Journal of Medicinal Chemistry.[Link]

  • Wang, X., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters.[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
5-Fluoroimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.